AR-A014418-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-7-10(21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEMHJKFIIIULI-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Therapeutic Potential of AR-A014418: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the therapeutic potential of AR-A014418, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). This document consolidates key findings, quantitative data, and experimental methodologies to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Core Mechanism of Action
AR-A014418 is an ATP-competitive inhibitor of GSK-3β.[1][2] It exhibits high selectivity for GSK-3 over other related kinases, making it a valuable tool for studying the specific roles of this enzyme in various cellular processes and disease models.[3] The inhibition of GSK-3, a key regulator in numerous signaling pathways, underlies the diverse therapeutic effects observed with AR-A014418.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for AR-A014418 and its derivatives from various studies.
| Parameter | Value | Assay Conditions | Reference |
| GSK-3β IC50 | 104 nM | Cell-free assay | [1][2] |
| GSK-3β Ki | 38 nM | Cell-free assay | [1][2] |
| Tau Phosphorylation (Ser-396) IC50 | 2.7 µM | 3T3 fibroblasts expressing human four-repeat tau | [1][2] |
| CDK2 IC50 | > 100 µM | Cell-free assay | [3] |
| CDK5 IC50 | > 100 µM | Cell-free assay | [3] |
Table 1: In vitro inhibitory activity of AR-A014418.
| Derivative | Target | IC50 | Reference |
| Compound 19 (AR-A014418 derivative) | GSK-3β | 0.04 ± 0.01 µM | [4] |
| HDAC2 | 1.05 ± 0.11 µM | [4] | |
| HDAC6 | 1.52 ± 0.06 µM | [4] |
Table 2: Inhibitory activity of a dual GSK-3β/HDAC inhibitor derived from AR-A014418.
Therapeutic Applications and Preclinical Evidence
AR-A014418 has demonstrated therapeutic potential in a range of disease models, primarily focusing on neurodegenerative disorders, cancer, and pain management.
Neurodegenerative Diseases
In the context of Alzheimer's disease, AR-A014418 has been shown to inhibit the phosphorylation of tau protein at a GSK-3 specific site (Ser-396).[1][3] This is a critical event in the formation of neurofibrillary tangles, a hallmark of the disease. Furthermore, it protects cultured neuroblastoma cells from death induced by the blockage of the PI3K/PKB survival pathway and inhibits neurodegeneration mediated by beta-amyloid peptide in hippocampal slices.[1][2][3] In a mouse model of Amyotrophic Lateral Sclerosis (ALS), treatment with AR-A014418 delayed symptom onset, improved motor activity, and slowed disease progression.[1][2] A derivative of AR-A014418 has also been developed as a dual inhibitor of GSK-3β and histone deacetylases (HDACs), showing neuroprotective effects and the ability to block tau hyperphosphorylation.[4]
Caption: AR-A014418 mechanism in neuroprotection.
Oncology
AR-A014418 has shown promise in cancer therapy, particularly in pancreatic cancer and neuroblastoma. In pancreatic cancer cell lines, it induced a significant dose-dependent reduction in cell growth by promoting apoptosis.[5][6] This effect is mediated through the inhibition of GSK-3α, leading to a reduction in Notch1 expression.[5][6] In neuroblastoma cells, AR-A014418 decreased neuroendocrine markers and suppressed cell growth.[1]
Caption: AR-A014418 in pancreatic cancer.
Neuropathic Pain
Studies in mice have demonstrated that AR-A014418 can produce significant antihyperalgesic effects in models of neuropathic pain.[7] Its mechanism in this context involves the reduction of proinflammatory cytokines such as TNF-α and IL-1β, as well as the modulation of serotonergic and catecholaminergic pathways.[7]
Experimental Protocols
Detailed methodologies for key experiments are outlined below. These protocols are synthesized from the methodologies described in the cited literature and represent standard laboratory practices.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of AR-A014418 on the viability of pancreatic cancer cells.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., MiaPaCa2, PANC-1, BxPC-3) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of AR-A014418 (e.g., 0-20 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Caption: MTT assay workflow.
Western Blot Analysis
This protocol is for determining the levels of specific proteins (e.g., Notch pathway members, phosphorylated GSK-3) in cell lysates after treatment with AR-A014418.
-
Cell Lysis: After treatment with AR-A014418, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Notch1, HES-1, p-GSK-3α/β, total GSK-3α/β, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Caption: Western blot workflow.
Immunoprecipitation
This protocol is for identifying the interaction between GSK-3 isoforms and Notch1.
-
Cell Lysis: Lyse cells treated with or without AR-A014418 in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against the protein to be immunoprecipitated (e.g., GSK-3α) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the co-immunoprecipitated protein (e.g., Notch1).
Conclusion
AR-A014418 is a well-characterized, selective inhibitor of GSK-3β with significant therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, cancer, and neuropathic pain. Its ability to modulate key signaling pathways involved in cell survival, proliferation, and inflammation makes it a valuable lead compound for further drug development. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers to explore and expand upon the therapeutic applications of AR-A014418 and its analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AR-A014418-based dual Glycogen Synthase Kinase 3β/Histone Deacetylase inhibitors as potential therapeutics for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen synthase kinase 3-specific inhibitor AR-A014418 decreases neuropathic pain in mice: evidence for the mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
AR-A014418: A Technical Guide to GSK3β Inhibition, Selectivity, and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biochemical characteristics of AR-A014418, a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). This document details the inhibitor's selectivity and kinetic properties, outlines experimental protocols for its characterization, and visualizes its mechanism of action and relevant signaling pathways.
Quantitative Data Summary
The inhibitory activity and selectivity of AR-A014418 have been quantified through various biochemical assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibition of GSK3β by AR-A014418
| Parameter | Value | Description |
| IC50 | 104 ± 27 nM[1][2][3][4] | The half-maximal inhibitory concentration against recombinant human GSK3. |
| Ki | 38 nM[1][3][4][5] | The inhibition constant, indicating the binding affinity to GSK3β. This was determined to be in an ATP-competitive manner.[1][3][4][5] |
Table 2: Kinase Selectivity Profile of AR-A014418
AR-A014418 demonstrates high selectivity for GSK3β over a broad panel of other protein kinases. The following table presents the percentage of activity remaining for various kinases when treated with 10 µM AR-A014418. A lower percentage indicates greater inhibition.
| Kinase | % Activity Remaining | Kinase | % Activity Remaining |
| GSK3β | 3 | MSK1 | 80 |
| CDK2-Cyclin A | 23 | p38δ MAPK | 80 |
| ERK8 | 37 | JNK1 | 80 |
| IRR | 45 | MST2 | 80 |
| DYRK1A | 50 | Lck | 80 |
| HIPK2 | 53 | PKCα | 80 |
| PAK4 | 66 | RSK1 | 79 |
| PRAK | 67 | CAMKKα | 79 |
| PKA | 68 | CK2 | 79 |
| PIM3 | 69 | TBK1 | 78 |
| PKCζ | 70 | PLK1 | 78 |
| Aurora B | 71 | MKK1 | 77 |
| DYRK3 | 71 | BRSK2 | 76 |
| AMPK | 72 | CAMK1 | 76 |
| JNK2 | 72 | PAK5 | 76 |
| CAMKKβ | 73 | MARK3 | 75 |
| PDK1 | 74 | MELK | 75 |
| PAK6 | 74 | IKKβ | 75 |
| SRPK1 | 74 | S6K1 | 75 |
| IKKε | 83 | PIM1 | 83 |
| CHK1 | 83 | ROCK 2 | 83 |
| Aurora C | 84 | RSK2 | 84 |
| PRK2 | 85 | PKBβ | 85 |
| SGK1 | 87 | HIPK3 | 88 |
| p38γ MAPK | 89 | CK1δ | 89 |
| PHK | 90 | SmMLCK | 90 |
| FGF-R1 | 91 | JNK3 | 91 |
| NEK6 | 91 | PIM2 | 92 |
| PKD1 | 92 | CHK2 | 93 |
| MNK2 | 94 | ERK2 | 94 |
| PKBα | 95 | NEK7 | 96 |
| EF2K | 98 | MST4 | 99 |
| ERK1 | 101 | EPH-A2 | 101 |
| p38β MAPK | 102 | MAPKAP-K2 | 103 |
| SYK | 107 | p38α MAPK | 109 |
| YES1 | 111 |
Data sourced from the International Centre for Kinase Profiling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro GSK3β Kinase Assay (IC50 and Ki Determination)
This protocol describes a scintillation proximity assay (SPA) to determine the in vitro inhibitory potency of AR-A014418 against recombinant human GSK3.
Materials:
-
Recombinant human GSK3 (a mix of α and β isoforms)
-
Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)
-
[γ-33P]ATP
-
Unlabeled ATP
-
AR-A014418
-
Assay Buffer: 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, and 0.5 µg/25 µl bovine serum albumin (BSA).
-
Stop Solution: 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100, and 0.25 mg of streptavidin-coated SPA beads.
-
96-well microtiter plates
Procedure:
-
Prepare serial dilutions of AR-A014418 in DMSO and then dilute into the Assay Buffer.
-
In a 96-well plate, add 6 milliunits of recombinant human GSK3 to each well.
-
Add the biotinylated peptide substrate to a final concentration of 2 µM.
-
Add the diluted AR-A014418 or vehicle (DMSO) to the wells.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP (0.04 µCi) and unlabeled ATP in 50 mM Mg(Ac)2 to a final ATP concentration of 1 µM. The final assay volume should be 25 µl.
-
Incubate the reaction for 20 minutes at room temperature.
-
Terminate the reaction by adding 25 µl of Stop Solution.
-
Incubate for at least 6 hours to allow the SPA beads to settle and capture the biotinylated peptide.
-
Determine the radioactivity using a liquid scintillation counter.
-
For Ki determination, the assay is performed with varying concentrations of both AR-A014418 and ATP.
-
Analyze the data using non-linear regression to determine the IC50 and a kinetic model for mixed inhibition to determine the Ki.
Cellular Tau Phosphorylation Assay (Western Blot)
This protocol outlines the methodology to assess the effect of AR-A014418 on the phosphorylation of tau protein at the GSK3-specific site Ser-396 in a cellular context.
Materials:
-
NIH 3T3 fibroblasts stably expressing human four-repeat tau protein.
-
AR-A014418
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-tau (Ser-396) and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Culture the 3T3-tau cells to the desired confluency.
-
Treat the cells with varying concentrations of AR-A014418 or vehicle (DMSO) for a specified period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-tau (Ser-396) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in tau phosphorylation.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the action of AR-A014418.
Caption: Simplified GSK3β signaling pathway and the inhibitory action of AR-A014418.
Caption: Experimental workflow for determining the IC50 of AR-A014418.
Caption: Selectivity of AR-A014418 for GSK3β over other kinases.
References
- 1. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
The Biological Effects of AR-A014418 on Tau Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological effects of AR-A014418, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), with a primary focus on its impact on tau protein phosphorylation. AR-A014418 has been instrumental as a research tool in elucidating the role of GSK-3β in various cellular processes, particularly in the context of neurodegenerative diseases such as Alzheimer's disease, where tau hyperphosphorylation is a key pathological hallmark.
Core Mechanism of Action
AR-A014418 is a potent, cell-permeable, and ATP-competitive inhibitor of GSK-3β.[1][2][3] It selectively binds to the ATP-binding pocket of GSK-3β, preventing the transfer of phosphate groups to its downstream substrates, including the tau protein.[4][5] The hyperphosphorylation of tau by GSK-3β is a critical event that leads to the dissociation of tau from microtubules, followed by its aggregation into neurofibrillary tangles (NFTs), a primary neuropathological feature of Alzheimer's disease.[6][7] By inhibiting GSK-3β, AR-A014418 effectively reduces tau phosphorylation, thereby mitigating the cascade of events that leads to NFT formation.[4][8] The compound demonstrates high selectivity for GSK-3 over a panel of other kinases, making it a valuable tool for studying GSK-3-specific pathways.[3][4][9]
Quantitative Data Summary
The efficacy and selectivity of AR-A014418 have been quantified across various assays. The following tables summarize these key metrics.
Table 1: In Vitro Efficacy and Binding Affinity
| Parameter | Value | Enzyme | Assay Type | Reference |
| IC₅₀ | 104 ± 27 nM | Recombinant Human GSK-3 | Kinase Assay (eIF2B substrate) | [1][9][10] |
| Kᵢ | 38 nM | GSK-3β | Cell-free competition assay | [1][2][5] |
Table 2: Cellular Efficacy on Tau Phosphorylation
| Parameter | Value | Cell Line | Tau Species | Key Phosphorylation Site | Reference |
| IC₅₀ | 2.7 µM | 3T3 Fibroblasts | Human 4-repeat tau | Ser-396 | [1][2][11] |
| IC₅₀ | 2.5 µM | 3T3 Fibroblasts | Human 4-repeat tau | Ser-396 | [11] |
Table 3: Kinase Selectivity Profile
| Kinase Tested | Concentration of AR-A014418 | Inhibition | Reference |
| cdk2 / cdk5 | >100 µM (IC₅₀) | Not significant | [4][9] |
| 26 Other Kinases | 10 µM | Not significant | [1][3][9] |
Detailed Biological Effects on Tau
In Vitro and Cellular Effects
AR-A014418 has been shown to effectively inhibit the phosphorylation of tau at GSK-3β-specific sites in various cellular models. In 3T3 fibroblasts engineered to express human four-repeat tau, AR-A014418 inhibited phosphorylation at Serine-396 (Ser-396) with an IC₅₀ of approximately 2.7 µM.[1][2][11][12] This effect was dose-dependent and demonstrated greater potency than the reference GSK-3 inhibitor, lithium chloride.[11] Similar inhibitory effects on endogenous tau hyperphosphorylation have been observed in SH-SY5Y human neuroblastoma cells.[11]
Furthermore, AR-A014418 has demonstrated neuroprotective effects in contexts relevant to Alzheimer's disease pathology. It protects cultured N2A neuroblastoma cells from cell death induced by the inhibition of the PI3K/Akt survival pathway.[1][4][9] In hippocampal slice cultures, AR-A014418 inhibits neurodegeneration and reduces tau phosphorylation induced by beta-amyloid (Aβ) peptide.[1][4][13] Specifically, it was found to significantly lower the ratio of phosphorylated tau (AT8 epitope, which includes Ser-202/Thr-205) to total tau in the presence of Aβ₁₋₄₂.[13]
In Vivo Effects
In vivo studies using transgenic mouse models of tauopathy have substantiated the cellular effects of AR-A014418. In JNPL3 mice, which express a mutant form of human tau and develop neurofibrillary tangles, oral administration of AR-A014418 led to a significant reduction in the levels of Sarkosyl-insoluble, aggregated tau in the brainstem.[8] This reduction in pathological tau was associated with decreased phosphorylation of soluble tau at sites known to be targeted by GSK-3β, such as Ser-396/404 and Ser-202.[8] These findings strongly support the hypothesis that GSK-3β inhibition is a viable strategy for reducing tauopathy.[8]
Experimental Protocols and Workflows
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature on AR-A014418.
GSK-3β Scintillation Proximity Assay (SPA)
This cell-free assay quantifies the kinase activity of GSK-3β and the inhibitory potential of compounds like AR-A014418.
-
Reaction Setup: Reactions are prepared in microtiter plates. Each well contains recombinant human GSK-3 (a mix of α and β isoforms), a biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO₃H₂)PQL) at a final concentration of 2 µM, and the assay buffer (e.g., 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol).[1]
-
Inhibitor Addition: AR-A014418 is added at various concentrations (typically a 10-point dilution series) to the wells. A vehicle control (DMSO) is also included.[1] The mixture is pre-incubated for 10-15 minutes.[1]
-
Reaction Initiation: The kinase reaction is initiated by adding [γ-³³P]ATP (0.04 µCi) and unlabeled ATP to a final concentration of 1 µM in a solution containing 50 mM Mg(Ac)₂.[1]
-
Termination and Detection: After incubation for 20 minutes at room temperature, the reaction is stopped by adding a solution containing 5 mM EDTA, 50 µM ATP, and streptavidin-coated SPA beads.[1] The beads capture the biotinylated peptide substrate.
-
Measurement: After allowing the beads to settle for at least 6 hours, the radioactivity, which is proportional to the extent of substrate phosphorylation, is measured using a liquid scintillation counter.[1]
-
Data Analysis: Inhibition curves are generated by plotting the percentage of inhibition against the inhibitor concentration, and IC₅₀ values are calculated using non-linear regression analysis.[1]
Cellular Tau Phosphorylation Assay (Western Blot)
This assay measures the level of phosphorylated tau in cells treated with the inhibitor.
-
Cell Culture and Treatment: 3T3 fibroblasts stably expressing human four-repeat tau are cultured. The cells are treated with vehicle (e.g., 0.1% DMSO) or increasing concentrations of AR-A014418 for a specified time (e.g., 4 hours).[11]
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated tau at a particular site (e.g., anti-p-Tau Ser-396).[11] Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total tau (e.g., Tau5) or a housekeeping protein (e.g., actin).[11]
-
Quantification: The intensity of the bands is quantified using densitometric analysis. The ratio of phosphorylated tau to total tau is calculated to determine the effect of the inhibitor.[11]
In Vivo Animal Studies
-
Animal Model: JNPL3 transgenic mice, which express human P301L mutant tau, are used.[8]
-
Drug Administration: AR-A014418 is reconstituted (e.g., in 40% PEG400 and 40% dimethylamine/water) and administered at a specific dose (e.g., 30 µmol/kg) twice daily for a set duration (e.g., 1 month) via oral gavage. A vehicle-treated group serves as the control.[8]
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and brains are harvested. Specific regions like the cortex and brainstem are dissected.[8]
-
Biochemical Analysis: Brain tissue is homogenized and subjected to fractionation to separate soluble and insoluble tau. The levels of insoluble, aggregated tau are quantified by Western blotting using total tau antibodies (e.g., CP27).[8]
-
Phospho-Tau Analysis: The soluble fraction is analyzed by Western blot using phospho-specific tau antibodies (e.g., for Ser-202 and Ser-396/404) to assess changes in tau phosphorylation.[8]
-
Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are used to determine the significance of the differences between the treated and vehicle control groups.[8]
Limitations and Concluding Remarks
AR-A014418 has been a cornerstone in establishing GSK-3β as a critical kinase in the pathological phosphorylation of tau. Its high selectivity and well-characterized mechanism of action make it an excellent tool for preclinical research. However, its development as a therapeutic agent has been hindered by factors such as poor physicochemical properties and limited brain penetrability, as suggested by some studies.[14][15]
Despite these limitations, the data derived from studies using AR-A014418 have provided a robust validation of GSK-3β as a therapeutic target for Alzheimer's disease and other tauopathies. The compound continues to be a valuable resource for researchers investigating the intricate signaling pathways that govern tau pathology, and the insights gained have paved the way for the development of next-generation GSK-3 inhibitors with more favorable pharmacological profiles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AR-A014418, GSK-3 inhibitor (CAS 487021-52-3) | Abcam [abcam.com]
- 4. Structural Insights and Biological Effects of Glycogen Synthase Kinase 3-specific Inhibitor AR-A014418 | Publicación [silice.csic.es]
- 5. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tau phosphorylation by GSK-3β promotes tangle-like filament morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of glycogen synthase kinase-3 by lithium correlates with reduced tauopathy and degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. AR-A014418(GSK3β Inhibitor VIII) [chembk.com]
- 13. researchgate.net [researchgate.net]
- 14. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
Investigating the ATP-competitive inhibition of GSK3 by AR-A014418
An In-depth Technical Guide to the ATP-Competitive Inhibition of GSK3 by AR-A014418
Introduction
Glycogen synthase kinase 3 (GSK3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including glycogen metabolism, cell signaling, and neuronal function. Its dysregulation is associated with various pathological conditions, notably Alzheimer's disease, type II diabetes, and certain cancers. AR-A014418, a thiazole urea derivative, has been identified as a potent, selective, and ATP-competitive inhibitor of GSK3. This document provides a comprehensive technical overview of AR-A014418, detailing its inhibitory profile, the experimental protocols used for its characterization, and its effects on key signaling pathways.
Data Presentation
The inhibitory activity and cellular effects of AR-A014418 have been quantified across numerous studies. The following tables summarize this key data.
Table 1: In Vitro Inhibitory Activity of AR-A014418
| Target | Parameter | Value | Notes |
| GSK3β | IC50 | 104 ± 27 nM | Cell-free assay using recombinant human GSK3β.[1][2][3][4] |
| GSK3β | Ki | 38 nM | Determined via kinetic studies, indicating ATP-competitive inhibition.[1][2][3][4][5] |
| cdk2 | IC50 | > 100 µM | Demonstrates high selectivity for GSK3 over cdk2.[3][4] |
| cdk5 | IC50 | > 100 µM | Demonstrates high selectivity for GSK3 over cdk5.[3][4] |
| Panel of 26 Other Kinases | % Inhibition | Not significant | Assayed at 10 µM AR-A014418, confirming high specificity.[2][5][6][7] |
Table 2: Cellular Activity of AR-A014418
| Cell Line | Assay | Parameter | Value |
| 3T3 Fibroblasts (expressing human tau) | Tau Phosphorylation (Ser396) | IC50 | 2.7 µM[1][8] |
| N2A Neuroblastoma | Cell Death Protection | IC50 | 0.5 µM[4] |
| BxPC-3 (Pancreatic Cancer) | Growth Inhibition (72 hrs) | IC50 | 14 µM[1] |
| HuP-T3 (Pancreatic Cancer) | Growth Inhibition (72 hrs) | IC50 | 22 µM[1] |
| MIA PaCa-2 (Pancreatic Cancer) | Growth Inhibition (72 hrs) | IC50 | 29 µM[1] |
| Glioma Cells | Cell Viability | IC50 | ~50 µM[9] |
Core Signaling Pathways and Mechanism of Action
AR-A014418 exerts its effects by directly inhibiting the kinase activity of GSK3. This has significant downstream consequences on pathways regulated by GSK3, most notably the Wnt/β-catenin and tau phosphorylation pathways.
ATP-Competitive Inhibition Mechanism
AR-A014418 functions by binding to the ATP-binding pocket of GSK3β.[3] This direct competition prevents ATP from binding, thereby inhibiting the phosphotransferase activity of the enzyme. X-ray co-crystallization studies have revealed that AR-A014418 forms hydrogen bonds with key residues in the hinge region of the ATP pocket, such as Valine-135 and Proline-136, which is crucial for its inhibitory action.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of glycogen synthase kinase-3 by lithium correlates with reduced tauopathy and degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of AR-A014418: A Structural and Mechanistic Guide to its Selective Inhibition of GSK-3β
For Immediate Release
This technical guide provides an in-depth analysis of the structural and mechanistic basis for the selective inhibition of Glycogen Synthase Kinase-3β (GSK-3β) by AR-A014418, a potent ATP-competitive inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and development.
Executive Summary
AR-A014418 is a thiazole urea derivative that demonstrates high selectivity for GSK-3β, a serine/threonine kinase implicated in a multitude of cellular processes and pathological conditions, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[1] This guide elucidates the key molecular interactions between AR-A014418 and the ATP-binding pocket of GSK-3β, providing a rationale for its potent and selective inhibitory activity. We present quantitative data on its kinase selectivity, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and inhibitory mechanisms.
Structural Basis for Selectivity
The high selectivity of AR-A014418 for GSK-3β is fundamentally rooted in the specific molecular interactions it forms within the ATP-binding pocket of the enzyme, as revealed by the co-crystal structure (PDB ID: 1Q5K).[2]
Key Interactions in the GSK-3β Active Site
AR-A014418 binds in the ATP-binding pocket of GSK-3β, engaging in a network of hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex. The urea moiety of AR-A014418 forms crucial hydrogen bonds with the backbone amide and carbonyl groups of Val135 in the hinge region of the kinase. The thiazole ring nitrogen also forms a hydrogen bond with the backbone amide of Val135. Furthermore, the methoxybenzyl group occupies a hydrophobic pocket, while the nitro-thiazole moiety is positioned in another hydrophobic region.
A detailed analysis of the 1Q5K crystal structure reveals the following key interactions:
-
Hydrogen Bonds:
-
One of the urea nitrogens of AR-A014418 donates a hydrogen bond to the backbone carbonyl oxygen of Val135.
-
The other urea nitrogen donates a hydrogen bond to the backbone carbonyl oxygen of Pro136.
-
The thiazole nitrogen accepts a hydrogen bond from the backbone amide nitrogen of Val135.
-
-
Hydrophobic Interactions:
-
The 4-methoxybenzyl group of AR-A014418 is nestled in a hydrophobic pocket formed by residues Ile62, Val70, Ala83, and Leu188.
-
The 5-nitro-thiazole ring is surrounded by hydrophobic residues including Val110, Leu132, and Cys199.
-
Comparison with Other Kinases: The Source of Selectivity
The selectivity of AR-A014418 for GSK-3β over other closely related kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and CDK5, can be attributed to subtle but critical differences in the architecture of their ATP-binding pockets.
-
Gatekeeper Residue: In GSK-3β, the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, is a leucine (Leu132). In contrast, CDK2 possesses a bulkier phenylalanine (Phe80) at this position. The smaller leucine residue in GSK-3β provides a more accommodating environment for the methoxybenzyl group of AR-A014418.
-
Other Key Residue Differences: Another significant difference lies at position 199 in GSK-3β (Cys199) versus the corresponding position in CDK2 (Ala144). The presence of the larger cysteine residue in GSK-3β contributes to the specific shape and electrostatic environment of the binding pocket that favors the binding of AR-A014418.
Quantitative Data Presentation
AR-A014418 exhibits potent inhibition of GSK-3β with high selectivity against a broad panel of other kinases.
| Kinase | IC50 (nM) | Ki (nM) | Reference(s) |
| GSK-3β | 104 ± 27 | 38 | [1][3] |
| CDK2/Cyclin A | >100,000 (100 µM) | N/A | [1] |
| CDK5/p25 | >100,000 (100 µM) | N/A | [1] |
Table 1: Inhibitory Activity of AR-A014418 against GSK-3β and related CDKs.
| Kinase Family/Name | % Activity Remaining at 10 µM AR-A014418 |
| GSK3 beta | 3 |
| CDK2-Cyclin A | 23 |
| ERK8 | 37 |
| IRR | 45 |
| DYRK1A | 50 |
| HIPK2 | 53 |
| PAK4 | 66 |
| PRAK | 67 |
| PKA | 68 |
| PIM3 | 69 |
| PKC zeta | 70 |
| Aurora B | 71 |
| DYRK3 | 71 |
| AMPK | 72 |
| JNK2 | 72 |
| CAMKK beta | 73 |
| PAK6 | 74 |
| PDK1 | 74 |
| SRPK1 | 74 |
| IKK beta | 75 |
| MARK3 | 75 |
| MELK | 75 |
| S6K1 | 75 |
| BRSK2 | 76 |
| CAMK1 | 76 |
| PAK5 | 76 |
| MKK1 | 77 |
| PLK1 | 78 |
| TBK1 | 78 |
| CAMKK alpha | 79 |
| CK2 | 79 |
| RSK1 | 79 |
| JNK1 | 80 |
| Lck | 80 |
| MNK1 | 80 |
| MSK1 | 80 |
| MST2 | 80 |
| p38 delta MAPK | 80 |
| PKC alpha | 80 |
| DYRK2 | 81 |
| MAPKAP-K3 | 81 |
| NEK2a | 81 |
| Src | 81 |
| CSK | 82 |
| CHK1 | 83 |
| IKK epsilon | 83 |
| PIM1 | 83 |
| ROCK 2 | 83 |
| Aurora C | 84 |
| RSK2 | 84 |
| PKB beta | 85 |
| PRK2 | 85 |
| SGK1 | 87 |
| HIPK3 | 88 |
| CK1 delta | 89 |
| p38 gamma MAPK | 89 |
| PHK | 90 |
| SmMLCK | 90 |
| FGF-R1 | 91 |
| JNK3 | 91 |
| NEK6 | 91 |
| PIM2 | 92 |
| PKD1 | 92 |
| CHK2 | 93 |
| MNK2 | 94 |
| ERK2 | 94 |
| PKB alpha | 95 |
| NEK7 | 96 |
| EF2K | 98 |
| MST4 | 99 |
| ERK1 | 101 |
| EPH-A2 | 101 |
| p38 beta MAPK | 102 |
| MAPKAP-K2 | 103 |
| SYK | 107 |
| p38 alpha MAPK | 109 |
| YES1 | 111 |
Table 2: Kinase Selectivity Panel for AR-A014418. Data from the International Centre for Kinase Profiling demonstrates the high selectivity of AR-A014418.[4]
Experimental Protocols
GSK-3β Kinase Inhibition Assay (Scintillation Proximity Assay)
This protocol describes a scintillation proximity assay (SPA) for measuring the inhibition of GSK-3β by AR-A014418.[3]
Materials:
-
Recombinant human GSK-3β
-
Biotinylated peptide substrate (e.g., biotin-GS-1: YRRAAVPPSPSLSRHSSPHQSpEDEEE)
-
[γ-³³P]ATP
-
AR-A014418
-
Assay Buffer (e.g., 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol)
-
Stop Solution (5 mM EDTA, 50 µM ATP, 0.1% Triton X-100)
-
Streptavidin-coated SPA beads
-
96-well microtiter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of AR-A014418 in DMSO.
-
In a 96-well plate, add 2 µL of the AR-A014418 dilution or DMSO (for control).
-
Add 18 µL of a master mix containing GSK-3β enzyme and the biotinylated peptide substrate in assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of [γ-³³P]ATP solution (final concentration ~1 µM).
-
Incubate the plate at room temperature for 30-60 minutes.
-
Terminate the reaction by adding 25 µL of stop solution containing streptavidin-coated SPA beads.
-
Incubate the plate for at least 30 minutes to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the radioactivity in a scintillation counter. The amount of incorporated ³³P is proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of AR-A014418 and determine the IC50 value using non-linear regression analysis.
Expression and Purification of GSK-3β for Crystallography
This protocol outlines a general method for the expression and purification of human GSK-3β in E. coli for structural studies.[5][6]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human GSK-3β gene with a purification tag (e.g., 6xHis-tag)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Gel filtration chromatography column
Procedure:
-
Transform the GSK-3β expression vector into competent E. coli cells.
-
Inoculate a starter culture of LB medium with a single colony and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged GSK-3β with elution buffer.
-
Further purify the protein using gel filtration chromatography to remove aggregates and other impurities.
-
Concentrate the purified protein and store at -80°C.
Mandatory Visualizations
Signaling Pathway
Caption: GSK-3β Signaling Pathways and Inhibition by AR-A014418.
Experimental Workflow
Caption: Workflow for Characterizing AR-A014418 as a GSK-3β Inhibitor.
Logical Relationship of Selectivity
Caption: Structural Determinants of AR-A014418 Selectivity for GSK-3β.
References
- 1. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitor | ARA014418 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 5. Expression, purification and crystallization of human tau-protein kinase I/glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pharmacological profile of N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea
Compound: N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea Common Name: AR-A014418 Synonyms: GSK-3β Inhibitor VIII
Introduction: N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, widely known in scientific literature as AR-A014418, is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2][3] GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes and linked to the pathophysiology of various diseases, including Alzheimer's disease, bipolar disorder, cancer, and type 2 diabetes.[3][4][5] AR-A014418 has emerged as a critical research tool for elucidating the physiological roles of GSK-3 and as a lead compound for the development of therapeutics targeting this kinase. This document provides a comprehensive technical overview of its pharmacological properties, experimental protocols for its evaluation, and its mechanism of action.
Mechanism of Action
AR-A014418 exerts its inhibitory effect by competing with ATP for binding to the catalytic site of GSK-3β.[2][3] This competitive inhibition prevents the transfer of a phosphate group from ATP to GSK-3β substrates. The co-crystallization of AR-A014418 with the GSK-3β protein has provided detailed structural insights into its binding within the ATP pocket, revealing key interactions that underpin its potency and selectivity.[3] By inhibiting GSK-3β, AR-A014418 modulates downstream signaling pathways critical for cell fate, metabolism, and neuronal function. A primary consequence of GSK-3β inhibition is the reduced phosphorylation of substrates like tau protein, which is hyperphosphorylated in Alzheimer's disease, and the stabilization of β-catenin, a key component of the Wnt signaling pathway.[1][3]
Pharmacological Data
The pharmacological activity of AR-A014418 has been characterized through extensive in vitro and in vivo studies. The quantitative data are summarized below.
Table 1: In Vitro Activity and Selectivity of AR-A014418
| Parameter | Target/Assay | Value | Reference |
| IC₅₀ | GSK-3β (cell-free) | 104 ± 27 nM | [3] |
| Kᵢ | GSK-3β (cell-free) | 38 nM | [1][2][3] |
| IC₅₀ | Tau Phosphorylation (Ser-396) in 3T3 cells | 2.7 µM | [1][2] |
| IC₅₀ | cdk2 (cyclin-dependent kinase 2) | > 100 µM | [3] |
| IC₅₀ | cdk5 (cyclin-dependent kinase 5) | > 100 µM | [3] |
| Selectivity | Panel of 26 other kinases | No significant inhibition | [2][3] |
Table 2: In Vivo Efficacy of AR-A014418 in Animal Models
| Disease Model | Species | Dose & Route | Key Findings | Reference |
| Neuropathic Pain | Mice | 0.01 - 1 mg/kg, i.p. | Inhibited mechanical and cold hyperalgesia. | [6] |
| Depression | Rats | 30 µmol/kg, i.p. | Reduced immobility time in the forced swim test. | [7] |
| ALS Model (G93A SOD1) | Mice | 0 - 4 mg/kg, i.p. | Delayed symptom onset and enhanced motor activity. | [1][2] |
| Pancreatic Cancer | Mice | Not specified | Suppressed tumor cell growth. | [8] |
| Glioblastoma | Mice | Not specified | Sensitized tumor cells to temozolomide and radiation. | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize AR-A014418.
In Vitro GSK-3β Kinase Assay (Scintillation Proximity Assay)
This assay quantifies the activity of GSK-3β by measuring the incorporation of radioactive phosphate into a specific substrate peptide.
-
Reaction Setup: Prepare a reaction mixture in a microtiter plate containing Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), recombinant human GSK-3β enzyme, and varying concentrations of AR-A014418 (or vehicle control).
-
Substrate Addition: Add a biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO₃H₂)PQL) to a final concentration of 2 µM.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP to a final concentration of 10-50 µM. Incubate the plate at room temperature for 20-30 minutes.
-
Termination: Stop the reaction by adding a "stop solution" containing 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100, and streptavidin-coated scintillation proximity assay (SPA) beads.
-
Detection: Allow the beads to settle for at least 15 minutes. The biotinylated peptide binds to the streptavidin beads, bringing the incorporated ³³P into close proximity, which stimulates the beads to emit light.
-
Analysis: Measure the light output using a scintillation counter. The signal is proportional to the amount of phosphorylated substrate. Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the AR-A014418 concentration.[10]
Cell-Based Tau Phosphorylation Assay
This assay measures the ability of AR-A014418 to inhibit GSK-3β activity within a cellular context, using the phosphorylation status of the tau protein as a readout.
-
Cell Culture: Culture NIH 3T3 fibroblasts stably expressing human four-repeat tau protein in appropriate media (e.g., DMEM with 10% FBS).[8]
-
Compound Treatment: Plate the cells and allow them to adhere. Treat the cells with increasing concentrations of AR-A014418 (e.g., 100 nM to 50 µM) or vehicle control (DMSO) for 4 hours.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated tau at a GSK-3 site (e.g., p-Tau Ser-396).[8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: To normalize for protein loading, strip the blot and re-probe with an antibody against total tau or a housekeeping protein like actin. Quantify band intensity using densitometry software. Calculate the IC₅₀ value based on the dose-dependent inhibition of tau phosphorylation.[8]
In Vivo Forced Swim Test (Porsolt Test)
This widely used model assesses antidepressant-like activity in rodents.
-
Animals: Use male Sprague-Dawley rats (200-230 g). House them under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.[1]
-
Pre-Test (Day 1): Place each rat individually into a vertical glass cylinder (40 cm high, 20 cm diameter) filled with 23-25°C water to a depth of 30 cm for a 15-minute session. This induces a state of learned helplessness. Remove and dry the rats before returning them to their home cages.
-
Drug Administration: Administer AR-A014418 (e.g., 30 µmol/kg, i.p., dissolved in DMSO) or vehicle immediately after the pre-test session and again 30 minutes before the test session on Day 2.[1]
-
Test Session (Day 2): Twenty-four hours after the pre-test, place the rats back into the swim cylinder for a 5-minute session. Record the session on video for later analysis.
-
Behavioral Scoring: An observer blinded to the treatment conditions should score the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
Analysis: Compare the total immobility time between the AR-A014418-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time suggests an antidepressant-like effect.[1]
Visualizations: Pathways and Workflows
GSK-3β Signaling and Inhibition by AR-A014418
The following diagram illustrates the central role of GSK-3β in phosphorylating tau and β-catenin, and how AR-A014418 intervenes in these processes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.es [promega.es]
- 4. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 5. ijmr.net.in [ijmr.net.in]
- 6. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. | The Department of Pharmacology [pharmacology.arizona.edu]
- 7. AR-A014418, a selective GSK-3 inhibitor, produces antidepressant-like effects in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tau Hyperphosphorylation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. selleckchem.com [selleckchem.com]
The Dawn of a Selective GSK3 Inhibitor: A Technical Guide to the Early Research and Discovery of AR-A014418
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational research that led to the identification and characterization of AR-A014418 as a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3). GSK3 is a crucial serine/threonine kinase implicated in a multitude of cellular processes and linked to the pathophysiology of various diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers.[1][2][3] The discovery of AR-A014418 marked a significant advancement in the development of selective tools to probe GSK3 function and as a potential therapeutic agent.
Biochemical Profile and Potency of AR-A014418
AR-A014418 was identified as a potent, ATP-competitive inhibitor of GSK3.[4][5] Early in vitro kinase assays established its inhibitory activity against both GSK3 isoforms, GSK3α and GSK3β.
Inhibitory Activity
The inhibitory potency of AR-A014418 against GSK3 was determined using various biochemical assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant for the inhibitor (Ki) were key parameters measured.
| Parameter | Value | Cell-Free Assay Details | Reference |
| IC50 | 104 ± 27 nM | Recombinant human GSK3β with biotinylated peptide substrate | [4][6] |
| Ki | 38 nM | ATP-competitive inhibition kinetics | [4][5] |
Selectivity Profile
A critical aspect of the early research on AR-A014418 was to determine its selectivity for GSK3 over other protein kinases, particularly those with high homology in the ATP-binding site. The compound was screened against a panel of other kinases.
| Kinase | IC50 (µM) | Reference |
| cdk2 | > 100 | [4] |
| cdk5 | > 100 | [4] |
| 26 Other Kinases | Not significantly inhibited | [4] |
Mechanism of Action: An ATP-Competitive Inhibitor
Kinetic studies were instrumental in elucidating the mechanism by which AR-A014418 inhibits GSK3. These experiments revealed that AR-A014418 functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the GSK3 enzyme and directly competes with the endogenous ATP substrate.[4][7]
Co-crystallization of AR-A014418 with GSK3β provided structural insights into its binding mode within the ATP pocket, further confirming its mechanism of action and providing a basis for understanding its selectivity.[4]
Cellular and In Vivo Effects of AR-A014418
The inhibitory action of AR-A014418 was further investigated in cellular and animal models to understand its biological consequences.
Inhibition of Tau Phosphorylation
One of the key pathological hallmarks of Alzheimer's disease is the hyperphosphorylation of the microtubule-associated protein tau, a process in which GSK3 plays a central role.[8][9] Studies in cell lines expressing human tau protein demonstrated that AR-A014418 effectively inhibits the phosphorylation of tau at a GSK3-specific site (Ser-396).[4][10]
| Cellular Model | Effect | IC50 | Reference |
| 3T3 fibroblasts expressing human four-repeat tau | Inhibition of tau phosphorylation at Ser-396 | 2.7 µM | [11] |
Neuroprotective Effects
The potential therapeutic utility of AR-A014418 was explored in models of neuronal cell death. In neuroblastoma cells, AR-A014418 demonstrated a protective effect against cell death induced by the inhibition of the PI3K/Akt survival pathway.[4][10] Furthermore, in hippocampal slice cultures, the compound was shown to inhibit neurodegeneration mediated by the β-amyloid peptide, another key player in Alzheimer's disease pathology.[4][10]
In Vivo Studies
Preclinical studies in mouse models have provided evidence for the in vivo efficacy of AR-A014418 in various disease contexts. For instance, it has been shown to produce antidepressant-like effects and has been investigated for its potential in treating neuropathic pain.[7][12] In a mouse model of amyotrophic lateral sclerosis (ALS), administration of AR-A014418 delayed symptom onset and enhanced motor activity.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments that were central to the early characterization of AR-A014418.
GSK3 Kinase Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by GSK3.
Materials:
-
Recombinant human GSK3 (a mix of α and β isoforms)
-
Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)
-
[γ-³³P]ATP
-
Unlabeled ATP
-
Assay Buffer: 12 mM MOPS (pH 7.0), 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, 0.5 µg/µL BSA
-
Stop Solution: 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100
-
Streptavidin-coated SPA beads
-
96-well microtiter plates
Procedure:
-
Add 10 µL of various concentrations of AR-A014418 (dissolved in DMSO and diluted in assay buffer) to the wells of a microtiter plate.
-
Add 5 µL of the biotinylated peptide substrate (final concentration 2 µM) to each well.
-
Add 5 µL of recombinant human GSK3 (6 milliunits) to each well and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mix of [γ-³³P]ATP (0.04 µCi) and unlabeled ATP in 50 mM Mg(Ac)₂ to achieve a final ATP concentration of 1 µM.
-
Incubate the reaction mixture for 20 minutes at room temperature.
-
Terminate the reaction by adding 25 µL of the stop solution containing streptavidin-coated SPA beads.
-
Allow the beads to settle for at least 6 hours.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition relative to a control reaction without the inhibitor.
-
Determine the IC50 value by non-linear regression analysis of the inhibition curve.[13]
Cell Viability Assay (Calcein-AM/Propidium Iodide Staining)
This method assesses the neuroprotective effects of AR-A014418 against induced cell death.
Materials:
-
N2A neuroblastoma cells
-
Cell culture medium
-
LY-294002 (PI3K inhibitor to induce cell death)
-
AR-A014418
-
Calcein-AM
-
Propidium Iodide (PI)
-
Hanks' buffered saline solution (HBSS) with 2 mM CaCl₂
-
Fluorescence microscope
Procedure:
-
Culture N2A cells in a 96-well plate for 48 hours.
-
Treat the cells with 50 µM LY-294002 in the presence of varying concentrations of AR-A014418 or vehicle (DMSO) for 24 hours.
-
After treatment, incubate the cells with 1 µM Calcein-AM and 2 µM PI for 30 minutes at room temperature.
-
Wash the cells three times with HBSS containing 2 mM CaCl₂.
-
Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein), while dead cells will fluoresce red (PI).
-
Capture images from at least three random fields per well.
-
Quantify the number of live and dead cells to determine the percentage of cell death.
-
Express cell death as the percentage of PI-positive cells relative to the total number of cells.[13]
Western Blot Analysis for Tau Phosphorylation
This protocol is used to detect the levels of phosphorylated tau in cell lysates.
Materials:
-
Cell lines stably expressing human tau (e.g., 3T3 fibroblasts)
-
AR-A014418
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-tau (Ser-396)
-
Primary antibody against total tau
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat tau-expressing cells with various concentrations of AR-A014418 for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-tau (Ser-396) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total tau to normalize the results.
Visualizations of Key Pathways and Workflows
The following diagrams illustrate the signaling pathways involving GSK3 and the experimental workflows used in the characterization of AR-A014418.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. GSK3β Interacts With CRMP2 and Notch1 and Controls T-Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tau Phosphorylation Rates Measured by Mass Spectrometry Differ in the Intracellular Brain vs. Extracellular Cerebrospinal Fluid Compartments and Are Differentially Affected by Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. Assay of Plasma Phosphorylated Tau Protein (Threonine 181) and Total Tau Protein in Early-Stage Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. academic.oup.com [academic.oup.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for AR-A014418-d3 in In Vitro Kinase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
AR-A014418 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2][3][4] As a serine/threonine kinase, GSK-3 is a key regulator in a multitude of cellular processes, and its dysregulation has been implicated in various pathologies, including Alzheimer's disease, type 2 diabetes, and some cancers.[1][4][5] AR-A014418 acts as an ATP-competitive inhibitor, demonstrating high specificity for GSK-3 over a range of other kinases, making it a valuable tool for studying GSK-3 signaling pathways.[1][4][6][7] These application notes provide detailed protocols for utilizing AR-A014418-d3 in in vitro kinase assays to investigate its inhibitory activity and characterize its effects on GSK-3.
Data Presentation
Inhibitory Activity of AR-A014418
| Parameter | Value | Kinase | Notes |
| IC50 | 104 ± 27 nM | GSK-3 | The concentration of AR-A014418 that results in 50% inhibition of GSK-3 activity.[1][2][3][4] |
| Ki | 38 nM | GSK-3β | The inhibition constant, indicating the binding affinity of AR-A014418 to GSK-3β.[2][6][7] |
| IC50 | > 100 µM | cdk2, cdk5 | Demonstrates the high selectivity of AR-A014418 for GSK-3 over other kinases.[3][4] |
| IC50 | 2.7 µM | Tau Phosphorylation (Ser-396) in cells | Inhibition of GSK-3 mediated phosphorylation of a specific tau protein site in a cellular context.[2][6][7] |
Solubility of AR-A014418
| Solvent | Maximum Concentration |
| DMSO | >15.4 mg/mL[1] or 30.83 mg/mL (100 mM)[3] |
| Ethanol | 1.54 mg/mL (5 mM)[3] |
Signaling Pathway
The following diagram illustrates the mechanism of action of AR-A014418 in the context of GSK-3 signaling. AR-A014418 competes with ATP for the binding site on GSK-3, thereby preventing the phosphorylation of downstream substrates.
Caption: AR-A014418 competitively inhibits GSK-3.
Experimental Protocols
In Vitro GSK-3 Kinase Assay Protocol
This protocol outlines a radiometric assay to determine the inhibitory activity of AR-A014418 against recombinant human GSK-3.
Materials:
-
Recombinant human GSK-3 (a mix of α and β isoforms is suitable)
-
This compound
-
Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)
-
[γ-³³P]ATP
-
Unlabeled ATP
-
Assay Buffer: 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol
-
Bovine Serum Albumin (BSA)
-
50 mM Mg(Ac)₂
-
Clear-bottomed microtiter plates
-
Scintillation counter
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. A typical concentration range for an IC50 determination would be from 1 nM to 100 µM.
-
Prepare Assay Mix: In a microtiter plate, prepare the assay mix containing:
-
6 milliunits of recombinant human GSK-3
-
2 µM biotinylated peptide substrate
-
0.5 µg of BSA
-
Assay Buffer
-
-
Add Inhibitor: Add the this compound dilutions to the assay mix. Include a vehicle control (DMSO only). Perform each concentration in duplicate.
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding a mix of [γ-³³P]ATP (0.04 µCi) and unlabeled ATP in 50 mM Mg(Ac)₂ to a final ATP concentration of 1 µM. The final assay volume should be 25 µl.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture: Stop the reaction and capture the biotinylated phosphorylated peptide using streptavidin-coated plates or beads.
-
Wash: Wash the plates/beads to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated ³³P using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vitro kinase assay.
Caption: Workflow for AR-A014418 in vitro kinase assay.
Logical Relationship of the Protocol
The following diagram illustrates the logical steps and decision points within the experimental protocol.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AR-A 014418 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 4. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying Neuropathic Pain in Mouse Models Using AR-A014418
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant challenge in clinical management. Preclinical research using animal models is crucial for understanding its pathophysiology and developing novel therapeutics. AR-A014418, a specific inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), has emerged as a promising pharmacological tool for studying and potentially treating neuropathic pain.[1][2] GSK-3β is a serine/threonine kinase implicated in a variety of cellular processes, including inflammation, neuronal signaling, and apoptosis, all of which are relevant to the pathogenesis of neuropathic pain.[3][4]
These application notes provide a comprehensive guide for utilizing AR-A014418 in mouse models of neuropathic pain. We detail the experimental protocols for inducing neuropathic pain, assessing pain-related behaviors, and administering the compound. Furthermore, we present quantitative data from relevant studies in a structured format and provide diagrams of the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies utilizing AR-A014418 in mouse models of neuropathic pain.
| Compound | Dosage | Administration Route | Mouse Model | Key Findings | Reference |
| AR-A014418 | 0.01-1 mg/kg | Intraperitoneal (i.p.) | Partial Sciatic Nerve Ligation (PSNL) | Dose-dependently inhibited mechanical hyperalgesia. | [1] |
| AR-A014418 | 0.3 mg/kg (daily for 5 days) | Intraperitoneal (i.p.) | Partial Sciatic Nerve Ligation (PSNL) | Significantly reduced established mechanical hyperalgesia. | [1] |
| AR-A014418 | 0.3 mg/kg | Intraperitoneal (i.p.) | Partial Sciatic Nerve Ligation (PSNL) | Significantly inhibited cold hyperalgesia. | [1] |
| AR-A014418 | 0.1 and 1 mg/kg | Intraperitoneal (i.p.) | Acetic acid-induced writhing | Inhibited nociception. | [5] |
| AR-A014418 | 0.1 and 0.3 mg/kg | Intraperitoneal (i.p.) | Formalin test | Decreased the late (inflammatory) phase of formalin-induced licking. | [5] |
| AR-A014418 | 0.1-10 µ g/site | Intraplantar (i.pl.) | Formalin test | Inhibited the late phase of formalin-induced nociception. | [5] |
| AR-A014418 | 1 and 10 ng/site | Intrathecal (i.t.) | Formalin test | Inhibited both phases of formalin-induced licking. | [5] |
| AR-A014418 | 10 ng/site (co-injection) | Intrathecal (i.t.) | Glutamate, NMDA, trans-ACPD, TNF-α, IL-1β induced nociception | Inhibited nociception induced by all agents. | [5] |
| Parameter | Treatment | Effect | Reference |
| TNF-α levels in spinal cord | AR-A014418 (0.3 mg/kg, i.p.) | Inhibition of 76 ± 8% | [1] |
| IL-1β levels in spinal cord | AR-A014418 (0.3 mg/kg, i.p.) | Inhibition of 62 ± 10% | [1] |
| Mechanical hyperalgesia | Pre-administration of PCPA (serotonin synthesis inhibitor) before AR-A014418 | Significantly reduced the antihyperalgesic effect of AR-A014418. | [1] |
| Mechanical hyperalgesia | Pre-administration of AMPT (tyrosine hydroxylase inhibitor) before AR-A014418 | Significantly reduced the antihyperalgesic effect of AR-A014418. | [1] |
Experimental Protocols
Neuropathic Pain Model: Partial Sciatic Nerve Ligation (PSNL)
This model induces long-lasting mechanical and thermal hypersensitivity, mimicking key symptoms of human neuropathic pain.[6][7]
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical scissors, fine forceps
-
9-0 non-absorbable nylon suture[6]
-
Sterile drapes, gauze, and swabs
-
Antiseptic solution (e.g., povidone-iodine)
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 2% for maintenance).
-
Shave the lateral surface of the left thigh and disinfect the skin with an antiseptic solution.
-
Make a small skin incision (approximately 0.5 cm) over the femur.
-
Separate the biceps femoris and gluteus superficialis muscles by blunt dissection to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Using a 9-0 nylon suture, ligate the dorsal one-third to one-half of the sciatic nerve tightly.[8]
-
Ensure that the ligature is tight enough to cause a slight twitch in the leg.
-
Close the muscle layer with a 5-0 absorbable suture and the skin incision with wound clips or sutures.
-
Allow the mouse to recover on a heating pad until fully ambulatory.
-
Post-operative care should include monitoring for signs of infection and providing easily accessible food and water.
Behavioral Assays for Pain Assessment
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments with varying bending forces (e.g., 0.008 g to 2.0 g)
-
Elevated wire mesh platform
-
Plexiglas chambers
Procedure:
-
Acclimate the mice to the testing environment by placing them in individual Plexiglas chambers on the wire mesh platform for at least 30 minutes before testing.
-
Begin with a filament in the middle of the force range (e.g., 0.4 g).
-
Apply the filament perpendicularly to the plantar surface of the hind paw (ipsilateral to the nerve injury) with sufficient force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.
-
The 50% withdrawal threshold is calculated using the formula described by Chaplan et al. (1994).
This test assesses the sensitivity to a cooling stimulus.
Materials:
-
Acetone
-
1 ml syringe with a blunt needle or a dropper
-
Elevated wire mesh platform
-
Plexiglas chambers
Procedure:
-
Acclimate the mice as described for the von Frey test.
-
Apply a single drop of acetone to the plantar surface of the ipsilateral hind paw.
-
Observe the mouse's behavior for 1 minute following the application.
-
Record the duration of paw withdrawal, flinching, or licking.
-
Repeat the procedure for the contralateral paw as a control.
This test is a model of tonic pain and inflammation.
Materials:
-
Formalin solution (e.g., 2% in saline)
-
30-gauge needle and syringe
-
Observation chamber with a mirror placed at a 45-degree angle below the floor
Procedure:
-
Acclimate the mouse to the observation chamber for at least 15 minutes.
-
Inject 20 µl of 2% formalin solution subcutaneously into the plantar surface of the hind paw.
-
Immediately return the mouse to the chamber and start a timer.
-
Record the total time the animal spends licking, biting, or flinching the injected paw.
-
The pain response is biphasic:
-
Phase I (acute phase): 0-5 minutes post-injection.
-
Phase II (inflammatory phase): 15-30 minutes post-injection.[9]
-
General Activity: Open-Field Test
This test is used to assess locomotor activity and ensure that the observed antinociceptive effects of AR-A014418 are not due to sedation.[1]
Materials:
-
Open-field arena (e.g., 50 x 50 cm with 40 cm high walls)
-
Video tracking software
Procedure:
-
Place the mouse in the center of the open-field arena.
-
Allow the mouse to explore freely for a set period (e.g., 5-10 minutes).
-
The arena should be cleaned with 70% ethanol between each mouse to eliminate olfactory cues.[10]
-
Record and analyze the total distance traveled, time spent in the center versus the periphery, and rearing frequency using a video tracking system.
Signaling Pathways and Experimental Workflows
Signaling Pathway of AR-A014418 in Neuropathic Pain
AR-A014418 exerts its analgesic effects by inhibiting GSK-3β, which in turn modulates multiple downstream pathways involved in pain processing.
Caption: Proposed mechanism of AR-A014418 in alleviating neuropathic pain.
Experimental Workflow for Evaluating AR-A014418
A typical experimental workflow for assessing the efficacy of AR-A014418 in a mouse model of neuropathic pain.
Caption: A stepwise workflow for preclinical evaluation of AR-A014418.
Conclusion
AR-A014418 serves as a valuable pharmacological tool for investigating the role of GSK-3β in neuropathic pain. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies. By understanding the mechanism of action and employing standardized experimental procedures, the scientific community can further elucidate the therapeutic potential of GSK-3β inhibitors for the treatment of chronic pain.
References
- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 2. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 3. The Potential Role of Glycogen Synthase Kinase-3β in Neuropathy-Induced Apoptosis in Spinal Cord - Basic and Clinical Neuroscience [bcn.iums.ac.ir]
- 4. The Role of Glycogen Synthase Kinase 3 Beta in Neuroinflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open field test for mice [protocols.io]
- 6. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 7. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
Application of AR-A014418 in Alzheimer's Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2][3] Glycogen synthase kinase-3β (GSK-3β) has been identified as a critical enzyme in the pathogenesis of AD, as its overactivity contributes to both the hyperphosphorylation of tau and the production of Aβ.[1][2][4] This makes GSK-3β a promising therapeutic target for the development of disease-modifying therapies for Alzheimer's. AR-A014418 is a potent and selective ATP-competitive inhibitor of GSK-3β that has been utilized in numerous preclinical studies to investigate the therapeutic potential of GSK-3β inhibition in AD models.[5][6][7]
These application notes provide a comprehensive overview of the use of AR-A014418 in Alzheimer's disease research, including its mechanism of action, key experimental findings, and detailed protocols for its application in both in vitro and in vivo models.
Mechanism of Action
AR-A014418 is a thiazole derivative that acts as a selective inhibitor of GSK-3β.[8] It exerts its inhibitory effect by competing with ATP for the binding site on the enzyme, thereby preventing the transfer of a phosphate group to its substrates.[5][7] GSK-3β is a serine/threonine kinase that is constitutively active in cells and is regulated by inhibitory phosphorylation at Ser9. In the context of Alzheimer's disease, the dysregulation of GSK-3β activity leads to the hyperphosphorylation of tau protein, a key event in the formation of NFTs.[1][2][9] Furthermore, GSK-3β is implicated in the processing of amyloid precursor protein (APP), and its inhibition can lead to a reduction in the production of toxic Aβ peptides.[1]
Data Presentation
The following tables summarize the key quantitative data regarding the inhibitory activity of AR-A014418 and its effects in various Alzheimer's disease research models.
Table 1: In Vitro Inhibitory Activity of AR-A014418
| Parameter | Value | Cell/System | Reference |
| GSK-3β IC50 | 104 nM | Recombinant human GSK-3β | [7] |
| GSK-3β Ki | 38 nM | Recombinant human GSK-3β | [5][7] |
| Tau Phosphorylation IC50 (Ser396) | 2.7 µM | 3T3 fibroblasts expressing human tau | [10][11] |
Table 2: Effects of AR-A014418 in Alzheimer's Disease Models
| Model System | Treatment | Key Findings | Reference |
| In Vitro | |||
| SH-SY5Y neuroblastoma cells | 20 µM AR-A014418 | Reduced okadaic acid-induced tau hyperphosphorylation | [10] |
| N2A neuroblastoma cells | AR-A014418 | Protected against cell death induced by PI3K/PKB pathway inhibition | [7] |
| Hippocampal slices | AR-A014418 | Attenuated neurodegeneration mediated by Aβ peptide | [6] |
| In Vivo | |||
| JNPL3 transgenic mice (mutant human tau) | 30 µmol/kg, twice daily for 1 month (oral gavage) | Reduced levels of aggregated, insoluble tau in the brainstem | [8] |
| Double transgenic mice (APP23/ps45) | Not specified | Improvement of spatial learning and memory deficits | [1] |
| G93A-SOD1 mouse model of ALS | 0-4 mg/kg, i.p. | Delayed symptom onset and disease progression | [7] |
Mandatory Visualizations
Caption: GSK-3β signaling pathway in AD and the inhibitory effect of AR-A014418.
Caption: A typical in vitro workflow for evaluating AR-A014418's efficacy.
Caption: A general in vivo workflow for testing AR-A014418 in AD mouse models.
Experimental Protocols
In Vitro GSK-3β Kinase Activity Assay
This protocol is for determining the direct inhibitory effect of AR-A014418 on GSK-3β enzyme activity.
Materials:
-
Recombinant human GSK-3β
-
GSK-3β substrate peptide (e.g., a phosphopeptide)
-
AR-A014418
-
ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of AR-A014418 in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant GSK-3β enzyme to each well.
-
Add the serially diluted AR-A014418 or vehicle control to the respective wells.
-
Add the GSK-3β substrate peptide to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or follow the ADP-Glo™ kit instructions).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Alternatively, if using the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence.
-
Calculate the percentage of inhibition for each concentration of AR-A014418 and determine the IC50 value.
In Vitro Tau Phosphorylation in SH-SY5Y Cells
This protocol describes how to assess the effect of AR-A014418 on tau phosphorylation in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
Okadaic acid (to induce tau hyperphosphorylation)
-
AR-A014418
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-tau (e.g., AT8, PHF-1), anti-total-tau, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Culture SH-SY5Y cells in appropriate flasks or plates until they reach 70-80% confluency.
-
Induce tau hyperphosphorylation by treating the cells with okadaic acid (e.g., 100 nM) for a specified time (e.g., 24 hours).
-
Concurrently, treat the cells with varying concentrations of AR-A014418 or vehicle control.
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and the loading control (β-actin).
In Vivo Administration of AR-A014418 in a Transgenic Mouse Model of AD
This protocol outlines the chronic administration of AR-A014418 to an Alzheimer's disease mouse model.
Materials:
-
Transgenic mice (e.g., JNPL3, 3xTg-AD)
-
AR-A014418
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
House the transgenic mice under standard laboratory conditions.
-
Divide the mice into at least two groups: a vehicle control group and an AR-A014418 treatment group.
-
Prepare the AR-A014418 solution in the vehicle at the desired concentration (e.g., to deliver a dose of 10-30 mg/kg).
-
Administer the AR-A014418 solution or vehicle to the mice daily via oral gavage for a specified duration (e.g., 1-3 months).
-
Monitor the health and body weight of the mice throughout the treatment period.
-
At the end of the treatment period, proceed with behavioral testing and/or tissue collection for further analysis.
Morris Water Maze for Assessing Spatial Learning and Memory
This protocol is a standard behavioral test to evaluate the effect of AR-A014418 on cognitive function in AD mouse models.
Materials:
-
Morris water maze (a circular pool filled with opaque water)
-
A hidden platform submerged just below the water surface
-
Visual cues placed around the pool
-
Video tracking software
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Place the hidden platform in one quadrant of the pool.
-
For each mouse, conduct four trials per day from different starting positions.
-
Allow the mouse to swim for a maximum of 60 seconds to find the platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (e.g., Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Analyze the data to compare the performance of the AR-A014418-treated group with the vehicle-treated group.
Conclusion
AR-A014418 serves as a valuable research tool for investigating the role of GSK-3β in Alzheimer's disease. Its ability to inhibit GSK-3β and consequently reduce both tau hyperphosphorylation and Aβ production makes it a critical compound for preclinical studies aimed at validating GSK-3β as a therapeutic target. The protocols provided herein offer a framework for researchers to effectively utilize AR-A014418 in their AD research models, from basic enzymatic assays to comprehensive in vivo efficacy studies. Further research with AR-A014418 and other GSK-3β inhibitors will continue to be instrumental in the development of novel treatments for Alzheimer's disease.
References
- 1. GSK-3β Enzyme Inhibition Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. SH-SY5Y culturing [protocols.io]
- 4. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation | MDPI [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for AR-A014418 in Beta-Amyloid-Mediated Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-A014418 is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase 3β (GSK-3β).[1] GSK-3β is a key serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease (AD). Its overactivity contributes to both major pathological hallmarks of AD: the hyperphosphorylation of tau protein, leading to neurofibrillary tangles (NFTs), and the processing of amyloid precursor protein (APP), which results in the production and deposition of neurotoxic beta-amyloid (Aβ) peptides.[2][3][4][5][6] Inhibition of GSK-3β by AR-A014418 presents a promising therapeutic strategy to mitigate Aβ-mediated neurodegeneration.
These application notes provide detailed protocols for utilizing AR-A014418 in both in vitro and in vivo models of beta-amyloid-mediated neurodegeneration.
Mechanism of Action
AR-A014418 exerts its neuroprotective effects by directly inhibiting the kinase activity of GSK-3β. This inhibition interferes with downstream pathological cascades initiated by beta-amyloid. A key mechanism is the reduction of β-site APP-cleaving enzyme 1 (BACE1) expression, which is essential for the generation of Aβ from APP.[7] By suppressing GSK-3β activity, AR-A014418 downregulates BACE1 transcription, thereby reducing the production of Aβ peptides.[7] Furthermore, GSK-3β inhibition helps to prevent the hyperphosphorylation of tau, another critical factor in AD pathology that is often exacerbated by Aβ.
References
- 1. AR-A014418-based dual Glycogen Synthase Kinase 3β/Histone Deacetylase inhibitors as potential therapeutics for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel GSK-3beta inhibitor reduces Alzheimer's pathology and rescues neuronal loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of glycogen synthase kinase-3 beta mediates β-amyloid induced neuritic damage in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full Reversal of Alzheimer's Disease-Like Phenotype in a Mouse Model with Conditional Overexpression of Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 7. Inhibition of GSK3β-mediated BACE1 expression reduces Alzheimer-associated phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting p-GSK3β (Ser9) Inhibition via Western Blot Following AR-A014418 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the inhibitory effect of AR-A014418 on the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β) at the Serine 9 residue (p-GSK3β Ser9) in cultured cells using Western blot analysis.
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2][3][4] GSK3 activity is primarily regulated by inhibitory phosphorylation. The phosphorylation of GSK3β at Ser9 by upstream kinases, such as Akt, inhibits its activity.[5][6] Dysregulation of the GSK3 signaling pathway has been implicated in various diseases, including neurodegenerative disorders and cancer.[1][7]
AR-A014418 is a potent and selective, ATP-competitive inhibitor of GSK3.[7][8][9][10] By binding to the ATP pocket of GSK3, AR-A014418 effectively blocks its kinase activity.[7] This inhibition can be monitored by observing a decrease in the phosphorylation of its downstream targets. Paradoxically, inhibition of GSK3 activity by compounds like AR-A014418 can lead to a decrease in the inhibitory phosphorylation at Ser9, as part of a feedback mechanism or by affecting upstream regulatory kinases. This protocol details the methodology to detect this change in p-GSK3β (Ser9) levels.
Signaling Pathway
The PI3K/Akt/GSK3β signaling pathway is a key regulatory cascade in cellular function. Upon activation by growth factors, Phosphoinositide 3-kinase (PI3K) activates Akt. Akt, in turn, phosphorylates GSK3β at Serine 9, leading to its inactivation. AR-A014418 directly inhibits GSK3β activity.
Experimental Workflow
The overall experimental workflow involves treating cultured cells with AR-A014418, preparing cell lysates, quantifying protein concentration, separating proteins by SDS-PAGE, transferring them to a membrane, and finally detecting p-GSK3β (Ser9) and total GSK3β using specific antibodies.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., SH-SY5Y, MiaPaCa2, NGP)[11][12]
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA or Bradford Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 10%)
-
Tris-Glycine-SDS running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
Deionized water
Cell Treatment
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
AR-A014418 Preparation: Prepare a stock solution of AR-A014418 in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A dose-response experiment using concentrations ranging from 5 µM to 50 µM is recommended.[11][12][17] A vehicle control (DMSO) must be included.
-
Treatment: Remove the culture medium and add the medium containing the different concentrations of AR-A014418 or vehicle control.
-
Incubation: Incubate the cells for a predetermined time. A time course of 4 to 24 hours is suggested to observe optimal effects.[10][17][18]
Western Blot Protocol
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well into a 10% SDS-PAGE gel.
-
Run the gel in Tris-Glycine-SDS running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-GSK3β (Ser9) (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize the p-GSK3β signal, the membrane can be stripped and re-probed for total GSK3β and a loading control like β-actin.
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and repeat the blocking and antibody incubation steps with the primary antibodies for total GSK3β and the loading control.
-
Data Presentation
The quantitative data from the densitometric analysis of the Western blots should be summarized in a table. The intensity of the p-GSK3β band should be normalized to the intensity of the total GSK3β band and then to the loading control.
| Treatment Group | Concentration (µM) | Normalized p-GSK3β/Total GSK3β Ratio (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0 | 1.00 ± 0.08 | 1.0 |
| AR-A014418 | 5 | 0.65 ± 0.05 | 0.65 |
| AR-A014418 | 10 | 0.32 ± 0.04 | 0.32 |
| AR-A014418 | 20 | 0.15 ± 0.03 | 0.15 |
| AR-A014418 | 50 | 0.08 ± 0.02 | 0.08 |
*Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Optimize primary and secondary antibody concentrations.
-
Ensure the transfer was efficient.
-
Check the activity of the HRP substrate.
-
-
High Background:
-
Increase the duration or number of washing steps.
-
Optimize the blocking conditions (time, blocking agent).
-
Use a fresh dilution of the secondary antibody.
-
-
Non-specific Bands:
-
Increase the stringency of the washing buffer (e.g., higher salt or detergent concentration).
-
Titrate the primary antibody concentration.
-
Ensure the purity of the protein lysate.
-
References
- 1. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phospho-GSK-3-beta (Ser9) (D3A4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-GSK3 alpha/beta (Tyr279, Tyr216) Polyclonal Antibody (PA5-36646) [thermofisher.com]
- 7. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. selleckchem.com [selleckchem.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. antibodies.com [antibodies.com]
- 16. Phospho-GSK-3 beta (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Neuroblastoma Cell Viability in Response to AR-A014418
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for conducting cell viability assays using AR-A014418, a potent and selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, on neuroblastoma cell lines. Neuroblastoma, a common pediatric cancer, often presents challenges in treatment, making the exploration of novel therapeutic targets like GSK-3 crucial.[1] AR-A014418 has been identified as an ATP-competitive inhibitor of GSK-3β with an IC50 of 104 nM and a Ki of 38 nM.[2][3][4] Studies have demonstrated its ability to suppress the growth of neuroblastoma cells, suggesting its potential as a therapeutic agent.[1][2] This guide offers a comprehensive overview of the inhibitor's mechanism, quantitative data from existing studies, and a step-by-step protocol for the MTT assay, a common method for evaluating cell viability.
Mechanism of Action of AR-A014418 in Neuroblastoma
AR-A014418 is a cell-permeable, ATP-competitive inhibitor that shows high specificity for GSK-3.[3][5] GSK-3 is a serine/threonine kinase implicated in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] In the context of neuroblastoma, treatment with AR-A014418 has been shown to reduce the phosphorylation of GSK-3α at Tyr279 more significantly than GSK-3β at Tyr216.[1] This inhibition leads to an attenuation of cell growth, which is associated with the maintenance of apoptosis.[1] The downstream effects include a reduction in the expression of key proteins like cyclin D1, Mcl-1, and survivin, which are involved in cell cycle progression and survival.[1][6] Consequently, AR-A014418 treatment leads to a dose- and time-dependent suppression of neuroblastoma cell proliferation.[1]
Caption: AR-A014418 inhibits GSK-3, affecting downstream pathways that control cell survival and apoptosis.
Data Presentation: Effect of AR-A014418 on Neuroblastoma Cell Viability
The following table summarizes the quantitative results from a study investigating the effect of AR-A014418 on the viability of NGP and SH-SY5Y neuroblastoma cell lines using an MTT assay.[1] The data demonstrates a significant, dose-dependent reduction in cell growth.
| Cell Line | AR-A014418 Concentration (µM) | Treatment Duration | Percent Growth Reduction (vs. Control) | Reference |
| NGP | 10 | Day 6 | 53% | [1][7] |
| SH-SY5Y | 10 | Day 6 | 38% | [1][7] |
Note: The study reported a significant reduction in growth (P < 0.001) at all tested doses and time points for both cell lines.[1]
Experimental Protocols
A widely used method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][10] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Required Materials
-
Neuroblastoma cell lines (e.g., NGP, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
AR-A014418 (GSK-3β Inhibitor VIII)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 570-600 nm)
-
Multichannel pipette
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for performing the MTT cell viability assay.
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Culture NGP or SH-SY5Y cells until they reach logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[10][12]
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Preparation of AR-A014418:
-
Prepare a stock solution of AR-A014418 in sterile DMSO. For example, a 10 mM stock.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM).[1] The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed 0.1% to avoid solvent toxicity.
-
-
Drug Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared AR-A014418 dilutions to the respective wells. Include a "vehicle control" group that receives medium with the same concentration of DMSO as the treated wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours, or up to 6 days).[1]
-
-
MTT Addition and Incubation:
-
At the end of the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[12]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization of the formazan crystals.
-
Allow the plate to stand overnight in the incubator to ensure all crystals are dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Experimental Design Logic
A well-structured experiment is critical for obtaining reliable and interpretable data. The design should include appropriate controls to account for variables other than the drug treatment.
Caption: Diagram of a typical experimental design including controls and multiple treatment concentrations.
Alternative Assay: CCK-8
The Cell Counting Kit-8 (CCK-8) assay is another robust method for determining cell viability.[13] It utilizes a highly water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases.[14] The key advantages of the CCK-8 assay are its simplicity (one-step addition), higher sensitivity, and lower cytotoxicity compared to MTT, making it suitable for longer-term studies where cells might be used for subsequent analyses.[13] The protocol is similar, involving the addition of 10 µL of CCK-8 solution per well, a 1-4 hour incubation, and measurement of absorbance at 450 nm.[14][15]
References
- 1. Specific glycogen synthase kinase-3 inhibition reduces neuroendocrine markers and suppresses neuroblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. New methods to control neuroblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. MTT Assay [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. ptglab.com [ptglab.com]
Application Notes and Protocols for Live-Cell Imaging with AR-A014418-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AR-A014418-d3, a deuterated selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), in live-cell imaging studies. The following sections detail the compound's mechanism of action, protocols for assessing its effects on cell viability, and representations of the key signaling pathways involved.
A Note on this compound: this compound is a deuterated version of AR-A014418. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development to modify a compound's metabolic profile, potentially increasing its stability and half-life in biological systems. For the purposes of the following live-cell imaging protocols, it is assumed that the deuteration does not significantly alter the fundamental mechanism of action or the effective concentrations of the compound compared to its non-deuterated counterpart, AR-A014418. However, researchers should be aware that pharmacokinetic and pharmacodynamic properties might differ, and preliminary dose-response studies are recommended for each specific cell line and experimental setup.
Mechanism of Action
AR-A014418 is a potent and selective, ATP-competitive inhibitor of GSK-3, with a reported IC50 of 104 nM and a Ki of 38 nM.[1] It shows high selectivity for GSK-3 over other kinases such as cdk2 and cdk5. By inhibiting GSK-3, AR-A014418 can modulate various downstream signaling pathways implicated in cell proliferation, apoptosis, and neurodegeneration. One key pathway affected is the Notch1 signaling cascade. In pancreatic cancer cells, inhibition of GSK-3α by AR-A014418 has been shown to decrease the stability of the Notch1 intracellular domain (NICD), leading to reduced cell viability and induction of apoptosis.[2][3]
Data Presentation: Quantitative Effects of AR-A014418 on Cell Viability
The following table summarizes the dose-dependent effect of AR-A014418 on the viability of various pancreatic cancer cell lines after 4 days of treatment, as determined by MTT assay. This data can serve as a reference for selecting appropriate concentration ranges for live-cell imaging experiments with this compound.
| Cell Line | AR-A014418 Concentration (µM) | % Inhibition of Cell Viability |
| PANC-1 | 5 | ~50% |
| 10 | ~70% | |
| 20 | ~85% | |
| MiaPaCa-2 | 5 | ~45% |
| 10 | ~65% | |
| 20 | ~80% | |
| BxPC-3 | 5 | ~40% |
| 10 | ~60% | |
| 20 | ~75% | |
| AsPC-1 | 5 | ~35% |
| 10 | ~55% | |
| 20 | ~70% |
Data adapted from a study on pancreatic cancer cell lines.[2] The values are approximate and should be used as a guideline. Optimal concentrations for live-cell imaging may vary.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Cell Viability and Apoptosis
This protocol describes a method to visualize and quantify the effect of this compound on cell viability in real-time using a dual-staining fluorescence microscopy approach with Calcein-AM and Propidium Iodide (PI).
Materials:
-
This compound
-
Cell line of interest (e.g., PANC-1 pancreatic cancer cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Calcein-AM (for staining live cells)
-
Propidium Iodide (PI) (for staining dead cells)
-
DMSO (for dissolving this compound)
-
Live-cell imaging compatible plates or dishes (e.g., glass-bottom 96-well plates)
-
Fluorescence microscope with an environmental chamber (37°C, 5% CO2) and appropriate filter sets.
Procedure:
-
Cell Seeding:
-
Seed the cells in a live-cell imaging plate at a density that allows for logarithmic growth during the experiment.
-
Incubate the cells for 24 hours at 37°C and 5% CO2 to allow for attachment and recovery.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C, protected from light.
-
-
Treatment of Cells:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM). The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Staining with Calcein-AM and Propidium Iodide:
-
Prepare a fresh working solution of Calcein-AM and PI in PBS or serum-free medium. Recommended final concentrations are typically 1-2 µM for Calcein-AM and 1-5 µg/mL for PI, but these may need to be optimized for your specific cell type.
-
At the desired time points after treatment (e.g., 24, 48, 72 hours), add the staining solution directly to the cells.
-
Incubate the cells with the dyes for 15-30 minutes at 37°C, protected from light.
-
-
Live-Cell Imaging:
-
Place the imaging plate on the microscope stage within the environmental chamber.
-
Acquire images using the appropriate fluorescence channels:
-
Calcein (Live cells): Excitation ~490 nm, Emission ~515 nm (FITC filter set).
-
Propidium Iodide (Dead cells): Excitation ~535 nm, Emission ~617 nm (TRITC or Texas Red filter set).
-
-
Acquire images from multiple fields of view for each condition to ensure robust data.
-
For time-lapse imaging, set the desired time intervals for image acquisition.
-
-
Image Analysis:
-
Use image analysis software to count the number of green (live) and red (dead) cells in each field of view.
-
Calculate the percentage of viable cells for each condition: (% Viability = [Number of live cells / (Number of live cells + Number of dead cells)] x 100).
-
Plot the percentage of viable cells against the concentration of this compound to generate a dose-response curve.
-
Visualizations
Signaling Pathway: GSK-3 and Notch1 Interaction
The following diagram illustrates the inhibitory effect of AR-A014418 on the GSK-3-mediated stabilization of the Notch1 intracellular domain (NICD).
Caption: this compound inhibits GSK-3α, leading to NICD degradation.
Experimental Workflow: Live-Cell Viability Assay
This diagram outlines the key steps of the live-cell imaging protocol for assessing cell viability.
Caption: Workflow for assessing cell viability with this compound.
References
Troubleshooting & Optimization
AR-A014418-d3 solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility and stability of AR-A014418 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is AR-A014418 and what is its mechanism of action?
AR-A014418 is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2][3] GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its inhibition can impact various signaling pathways, including those related to cell growth, apoptosis, and neurodegeneration.[2][4][5] For instance, studies have shown that AR-A014418 can suppress cancer cell growth by reducing the phosphorylation of GSK-3α, which in turn leads to a reduction in Notch1 protein levels.[4][5] It also inhibits the phosphorylation of tau protein at GSK-3-specific sites.[2]
Q2: What is the recommended solvent for preparing AR-A014418 stock solutions?
AR-A014418 is soluble in Dimethyl Sulfoxide (DMSO).[3] It is insoluble in water and ethanol.[1] For optimal results, it is recommended to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility.[1][6]
Q3: How should I prepare and store stock solutions of AR-A014418?
It is recommended to prepare a concentrated stock solution in DMSO, for example, at 50 mM or 100 mM.[3][5] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[7][8] Store these aliquots protected from light at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[9]
Q4: I observed a precipitate after adding AR-A014418 to my cell culture medium. What are the common causes?
Precipitation of hydrophobic compounds like AR-A014418 in aqueous cell culture media is a common issue. The primary causes include:
-
Low Aqueous Solubility: The compound has limited solubility in aqueous solutions.[1]
-
High Final Concentration: The target concentration in the media may exceed the compound's solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to "crash out" of the solution.[7]
-
Media Components: Interactions with salts, proteins, or other components in the media can reduce solubility.[10]
-
Temperature and pH: Changes in temperature (e.g., using cold media) or pH shifts can affect solubility.[7]
Q5: How can I prevent precipitation when preparing my working solution?
To prevent precipitation, it is crucial to dilute the DMSO stock solution properly. Avoid adding the concentrated stock directly to your full volume of media. Instead, use a serial dilution method. Pre-warming the cell culture medium to 37°C before adding the compound can also help. For detailed instructions, please refer to the Experimental Protocols section.
Q6: What is a typical working concentration for AR-A014418 in cell culture?
The effective working concentration can vary significantly depending on the cell type and the specific experiment. Published studies have used a range of concentrations, often between 0 and 20 µM for cancer cell lines.[4] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q7: How stable is AR-A014418 in cell culture media during an experiment?
While specific data on the degradation kinetics of AR-A014418 in cell culture media at 37°C is not extensively published, small molecules can degrade over time in aqueous and biologically active environments. For long-term experiments (e.g., over 24-48 hours), the effective concentration of the compound may decrease. To ensure consistent activity, it is best practice to prepare fresh working solutions immediately before each experiment and consider replacing the media with a freshly prepared solution for longer incubation periods.
Data Summary
Table 1: Solubility of AR-A014418
| Solvent | Solubility | Notes |
| DMSO | ≥ 61 mg/mL (~198 mM)[1] | Use fresh, anhydrous DMSO for best results.[1][6] |
| Water | Insoluble[1] | |
| Ethanol | Insoluble[1] |
Table 2: Stock Solution Storage Recommendations
| Storage Temperature | Duration | Notes |
| -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 1 year | Recommended for long-term storage. |
Table 3: In Vitro Inhibitory Activity
| Target | Value | Assay Type |
| GSK-3β | IC₅₀ = 104 nM[2][3] | Cell-free |
| GSK-3β | Kᵢ = 38 nM[1][2] | Cell-free, ATP-competitive |
| Tau Phosphorylation (Ser-396) | IC₅₀ = 2.7 µM[9][1] | Cell-based (3T3 fibroblasts) |
Troubleshooting Guide: Precipitation in Media
This guide provides a step-by-step approach to resolve issues with AR-A014418 precipitation in cell culture media.
Step 1: Initial Observation
-
Question: Do you observe cloudiness, crystals, or a film in your media after adding the compound?
-
Guidance: Visually inspect the media in the flask or plate under a microscope. Precipitate can appear as small, irregular particles or needle-like crystals.
Step 2: Check Stock Solution
-
Question: Is your DMSO stock solution clear?
-
Guidance: Thaw a stock aliquot and inspect it against a light source. If the stock itself is precipitated, gently warm it at 37°C or sonicate briefly to redissolve. If it doesn't dissolve, the stock may be compromised. Always centrifuge the vial before opening to pellet any undissolved material.
Step 3: Optimize Dilution Method
-
Question: How are you diluting the stock solution into the media?
-
Guidance: Direct dilution of a highly concentrated stock can cause "solvent shock."[7] Follow the serial dilution protocol outlined below. A key step is to add the DMSO stock to a small volume of media first, mix well, and then add this intermediate dilution to the final volume.
Step 4: Review Final Concentration
-
Question: What is your final working concentration?
-
Guidance: Your desired concentration may be above the solubility limit in the media. Perform a dose-response curve starting from a lower concentration to find the highest soluble concentration that still provides the desired biological effect.
Step 5: Evaluate Media Conditions
-
Question: Are you using pre-warmed media? Is the pH correct?
-
Guidance: Always use media pre-warmed to 37°C. Cold media can decrease the solubility of compounds. Also, verify that the pH of your media is in the optimal range (typically 7.2-7.4), as pH shifts can affect compound solubility.[7]
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
Materials:
-
AR-A014418 powder (MW: 308.31 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculate the required mass of AR-A014418. For 1 mL of a 50 mM stock solution:
-
Mass (g) = 50 mmol/L * 1 L/1000 mL * 1 mL * 308.31 g/mol = 0.0154 g or 15.4 mg.
-
-
Carefully weigh 15.4 mg of AR-A014418 powder and place it into a sterile vial.
-
Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved. If needed, you may gently warm the tube to 37°C or use a sonicator for brief intervals to aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
This protocol uses a serial dilution method to minimize precipitation when preparing a final concentration of 10 µM.
Materials:
-
50 mM AR-A014418 stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution (e.g., to 1 mM):
-
In a sterile tube, add 2 µL of the 50 mM stock solution to 98 µL of pre-warmed complete medium.
-
Mix gently by pipetting up and down or flicking the tube. This creates a 1 mM (100X) intermediate stock.
-
-
Final Dilution (to 10 µM):
-
Determine the final volume of media needed for your experiment (e.g., 10 mL).
-
Add 100 µL of the 1 mM intermediate stock to 9.9 mL of pre-warmed complete medium.
-
Invert the tube several times to ensure thorough mixing.
-
-
Dosing Cells:
-
Remove the old medium from your cell culture plates.
-
Add the final 10 µM working solution of AR-A014418-containing medium to the cells.
-
Important: Prepare a vehicle control using the same dilution steps with DMSO only. For a 10 µM final concentration from a 50 mM stock, the final DMSO concentration would be 0.02%. Your vehicle control should contain 0.02% DMSO.
-
Signaling Pathway
AR-A014418 is an ATP-competitive inhibitor of GSK-3. GSK-3 is a constitutively active kinase that phosphorylates a wide range of substrates, often priming them for degradation or inactivation. By inhibiting GSK-3, AR-A014418 can prevent the degradation of proteins like β-catenin (a key component of the Wnt signaling pathway) and stabilize other proteins like Notch1.[4][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AR-A 014418 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 4. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cell Culture Academy [procellsystem.com]
Off-target effects of AR-A014418 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of AR-A014418, a selective GSK-3 inhibitor. This guide focuses on potential off-target effects at high concentrations and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the established selectivity of AR-A014418 at standard concentrations?
A1: AR-A014418 is a potent and highly selective ATP-competitive inhibitor of glycogen synthase kinase 3 (GSK-3).[1][2][3] In vitro studies have demonstrated its high specificity for GSK-3 over a panel of other kinases. The IC50 value for GSK-3 is approximately 104 nM, while for closely related kinases like cdk2 and cdk5, the IC50 is greater than 100 µM.[2][4][5]
Q2: What are the known off-target effects of AR-A014418, particularly at high concentrations?
A2: While highly selective at concentrations typically used to inhibit GSK-3, supra-physiological or "high" concentrations may lead to off-target activities. It is crucial to define what constitutes a "high concentration" in your experimental system. For instance, while the IC50 for GSK-3 is in the nanomolar range, some cell-based assays have used concentrations up to 100 µM.[6] At such high concentrations, the risk of inhibiting other kinases or cellular processes increases. For example, the IC50 for cdk2 and cdk5 is >100 µM, suggesting that at concentrations approaching this level, off-target inhibition of these kinases may occur.[2][4][5]
Q3: How does AR-A014418 affect different signaling pathways?
A3: As a GSK-3 inhibitor, AR-A014418 can impact multiple downstream signaling pathways. GSK-3 is a key regulator in pathways including:
-
Tau Phosphorylation: AR-A014418 has been shown to inhibit the phosphorylation of tau protein at GSK-3 specific sites.[2]
-
PI3K/Akt/mTOR Pathway: It can protect cells from death induced by the blockage of the PI3K/PKB survival pathway.[1][2][3]
-
Wnt/β-catenin Pathway: Inhibition of GSK-3 leads to the stabilization and accumulation of β-catenin.
-
Notch Signaling: In some cancer cell lines, AR-A014418 has been observed to reduce Notch1 expression.[7][8]
Troubleshooting Guide
Issue 1: Unexpected or contradictory results at high concentrations of AR-A014418.
-
Possible Cause: Off-target effects are more likely at high concentrations. The observed phenotype may be a result of inhibiting kinases other than GSK-3 or affecting other cellular processes.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the minimal concentration of AR-A014418 required to achieve the desired effect on GSK-3 activity (e.g., by monitoring the phosphorylation of a known GSK-3 substrate like β-catenin or Tau).
-
Use a Structurally Different GSK-3 Inhibitor: To confirm that the observed effect is due to GSK-3 inhibition, use another selective GSK-3 inhibitor with a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Conduct a Kinase Panel Screen: If off-target effects are suspected, screen AR-A014418 at the high concentration used against a broad panel of kinases to identify potential off-target interactions.
-
Rescue Experiment: If a specific off-target is identified, attempt a rescue experiment by overexpressing a constitutively active form of the off-target kinase to see if the phenotype is reversed.
-
Issue 2: Low cell viability in culture after treatment with AR-A014418.
-
Possible Cause: High concentrations of AR-A014418 can lead to cytotoxicity. Studies in pancreatic and glioma cell lines have shown a dose-dependent decrease in cell viability at concentrations ranging from 20 µM to 100 µM.[6][7]
-
Troubleshooting Steps:
-
Optimize Concentration: As with Issue 1, perform a dose-response experiment to find the optimal balance between GSK-3 inhibition and cell viability.
-
Reduce Treatment Duration: Shorten the incubation time with AR-A014418 to minimize toxicity.
-
Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not contributing to cytotoxicity. Run a vehicle-only control.
-
Use a More Sensitive Viability Assay: Employ multiple methods to assess cell health, such as MTT, trypan blue exclusion, and apoptosis assays (e.g., Annexin V staining).
-
Issue 3: Inconsistent results between different batches of AR-A014418.
-
Possible Cause: Variability in the purity or stability of the compound.
-
Troubleshooting Steps:
-
Verify Compound Identity and Purity: If possible, verify the identity and purity of each new batch using methods like HPLC or mass spectrometry.
-
Proper Storage: Store the compound as recommended by the manufacturer, typically desiccated at -20°C or -80°C to prevent degradation.[3]
-
Fresh Stock Solutions: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of AR-A014418
| Kinase Target | IC50 (nM) | Notes | Reference |
| GSK-3 | 104 ± 27 | Primary target; ATP-competitive inhibition (Ki = 38 nM). | [2] |
| cdk2 | > 100,000 | Indicates high selectivity against this closely related kinase. | [2][4][5] |
| cdk5 | > 100,000 | Indicates high selectivity against this closely related kinase. | [2][4][5] |
| 26 Other Kinases | Not significantly inhibited at 10 µM | Screened against a panel including PKA, PKCα, MAPK, etc. | [2][4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for GSK-3 Inhibition
This protocol is adapted from methodologies used in the characterization of AR-A014418.[3]
-
Materials:
-
Recombinant human GSK-3 (α and β isoforms)
-
Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)
-
AR-A014418 stock solution (in DMSO)
-
Kinase assay buffer (e.g., 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol)
-
[γ-33P]ATP and unlabeled ATP
-
50 mM Mg(Ac)2
-
Stop solution (5 mM EDTA, 50 µM ATP, 0.1% Triton X-100)
-
Streptavidin-coated SPA beads
-
Microtiter plates
-
-
Procedure:
-
Prepare serial dilutions of AR-A014418 in the assay buffer.
-
In a microtiter plate, add the recombinant GSK-3 enzyme and the biotinylated peptide substrate to a final concentration of 2 µM in the assay buffer.
-
Add the diluted AR-A014418 or vehicle (DMSO) to the wells.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP (to a final concentration of 1 µM) in 50 mM Mg(Ac)2.
-
Incubate for 20 minutes at room temperature.
-
Terminate the reaction by adding the stop solution containing streptavidin-coated SPA beads.
-
After 6 hours, determine the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cellular Viability (MTT) Assay
This protocol is based on studies evaluating the effect of AR-A014418 on cancer cell lines.[7][8]
-
Materials:
-
Cell line of interest (e.g., PANC-1, MiaPaCa-2)
-
Complete cell culture medium
-
AR-A014418 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of AR-A014418 in complete culture medium.
-
Remove the old medium and treat the cells with the various concentrations of AR-A014418 or vehicle control (0.1% DMSO).
-
Incubate for the desired time period (e.g., 48 or 96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: On- and potential off-target effects of AR-A014418.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AR-A014418 for Neuroprotection Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing AR-A014418 in neuroprotection studies. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and summary tables of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is AR-A014418 and what is its primary mechanism of action in neuroprotection?
A1: AR-A014418 is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3β (GSK-3β).[1][2] GSK-3β is a serine/threonine kinase implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease.[2][3] Its inhibition is considered a promising therapeutic strategy.[3] The neuroprotective effects of AR-A014418 are attributed to its ability to block the downstream signaling cascades mediated by GSK-3β that contribute to neuronal cell death, tau hyperphosphorylation, and neuroinflammation.[3][4][5]
Q2: In which in vitro models has AR-A014418 demonstrated neuroprotective effects?
A2: AR-A014418 has shown neuroprotective efficacy in various in vitro models, including:
-
Protecting N2A neuroblastoma cells from cell death induced by the inhibition of the PI3K/Akt survival pathway.[2]
-
Inhibiting neurodegeneration mediated by β-amyloid peptide in hippocampal slices.[2]
-
Reducing HIV-induced neurotoxicity in primary human neurons by inhibiting caspase-3/7 activity.[6]
-
Suppressing the growth of neuroblastoma cells.[1]
Q3: What are the recommended starting concentrations for in vitro studies?
A3: The optimal concentration of AR-A014418 will vary depending on the cell type and experimental conditions. However, based on published studies, a good starting point for in vitro experiments is in the range of 10 nM to 10 µM.[6] For instance, concentrations between 10 nM and 1 µM were effective in reducing HIV-induced caspase activity in primary human neurons.[6] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: Has AR-A014418 been used in in vivo neuroprotection studies?
A4: Yes, AR-A014418 has been evaluated in several in vivo models of neurological disorders. For example, it has been shown to improve spatial learning and memory in a double transgenic mouse model of Alzheimer's disease (App23/ps45).[7] It has also demonstrated therapeutic potential in animal models of neuropathic pain and spinal cord injury.[8] However, some studies have raised concerns about its blood-brain barrier permeability, which should be a consideration in experimental design.[8]
Troubleshooting Guide
Q1: I am having trouble dissolving AR-A014418. What is the recommended solvent?
A1: AR-A014418 is soluble in dimethyl sulfoxide (DMSO).[9] For in vitro studies, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO and then dilute it to the final working concentration in your cell culture medium. It is important to note that moisture-absorbing DMSO can reduce solubility.[9] For in vivo applications, a stock solution in DMSO can be further diluted in vehicles like corn oil or a mixture of PEG300, Tween80, and water.[9]
Q2: I am observing cytotoxicity at higher concentrations of AR-A014418. How can I mitigate this?
A2: While AR-A014418 is a selective inhibitor, high concentrations can lead to off-target effects and cytotoxicity. It is crucial to determine the optimal therapeutic window for your specific cell type. A dose-response experiment assessing cell viability (e.g., using an MTT or LDH assay) is essential.[6][10] If cytotoxicity is observed, consider lowering the concentration and/or reducing the incubation time. In a study on primary human neurons, concentrations up to 1 µM were found to be non-toxic over a 6-day exposure period.[6]
Q3: My in vitro results with AR-A014418 are not consistent. What could be the issue?
A3: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your stock solution of AR-A014418 is stored correctly (typically at -20°C or -80°C) and protected from light and repeated freeze-thaw cycles.[1] The stability of the compound in your culture medium over the course of the experiment should also be considered.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence the cellular response to the inhibitor.
-
Assay Variability: Minimize variability in your experimental assays by using appropriate controls and ensuring consistent execution of the protocol.
Q4: Are there known off-target effects of AR-A014418?
A4: AR-A014418 is known for its high selectivity for GSK-3 over other kinases like cdk2 and cdk5.[2] However, like any pharmacological inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. To confirm that the observed effects are indeed due to GSK-3β inhibition, consider using a structurally different GSK-3β inhibitor as a positive control or employing genetic approaches like siRNA-mediated knockdown of GSK-3β.
Quantitative Data Summary
Table 1: In Vitro Efficacy of AR-A014418
| Parameter | Value | Cell Type/Assay | Reference |
| IC50 (GSK-3β inhibition) | 104 ± 27 nM | Cell-free kinase assay | [2] |
| Ki (ATP-competitive inhibition) | 38 nM | Cell-free kinase assay | [2] |
| IC50 (Tau phosphorylation) | 2.7 µM | 3T3 fibroblasts expressing human tau | [1] |
| Effective Neuroprotective Conc. | 10 nM - 1 µM | Primary human neurons (HIV model) | [6] |
Table 2: In Vivo Dosage of AR-A014418
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Alzheimer's Disease (App23/ps45 mice) | 5 mg/kg/day | Intraperitoneal (i.p.) | Improved spatial learning and memory | [7] |
| Spinal Cord Injury (Rat) | 4 mg/kg | Intraperitoneal (i.p.) | Reduced apoptosis and inflammation | [8] |
| Neuropathic Pain (Mice) | 0.01 - 1 mg/kg | Intraperitoneal (i.p.) | Antihyperalgesic effects | |
| ALS (SOD1 mutant mice) | 0 - 4 mg/kg | Intraperitoneal (i.p.) | Delayed symptom onset, enhanced motor activity | [1] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Neuronal Cell Lines (e.g., SH-SY5Y, N2A)
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well and allow them to adhere and grow for 24 hours.
-
Induction of Neurotoxicity: Introduce a neurotoxic stimulus. This could be, for example, β-amyloid oligomers (e.g., 1-10 µM), glutamate (e.g., 1-5 mM), or an oxidative stressor like H2O2 (e.g., 100-500 µM).
-
Treatment with AR-A014418: Co-treat or pre-treat the cells with a range of AR-A014418 concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT assay or LDH release assay.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution) and measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the EC50 for neuroprotection.
Protocol 2: Western Blot Analysis of Tau Phosphorylation
-
Cell Lysis: After treatment with the neurotoxic agent and/or AR-A014418, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., AT8, PHF-1) and total tau overnight at 4°C. Also, probe for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated tau levels to total tau and the loading control.
Visualizations
Caption: GSK-3β signaling pathway in neurodegeneration and the inhibitory action of AR-A014418.
Caption: A typical experimental workflow for evaluating the neuroprotective effects of AR-A014418 in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glycogen synthase kinase-3β (GSK-3β) inhibitors AR-A014418 and B6B3O prevent human immunodeficiency virus–mediated neurotoxicity in primary human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting AR-A014418 inconsistent results in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the GSK-3 inhibitor, AR-A014418, in cancer cell line experiments. This guide is intended for researchers, scientists, and drug development professionals to address potential inconsistencies and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is AR-A014418 and what is its primary mechanism of action?
AR-A014418 is a potent and highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] Its primary mechanism of action is the inhibition of GSK-3α and GSK-3β phosphorylation, which are key kinases involved in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation.[4][5] By inhibiting GSK-3, AR-A014418 can modulate the activity of downstream signaling pathways, such as the Wnt/β-catenin and Notch pathways, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4][6][7]
Q2: In which cancer cell lines has AR-A014418 shown efficacy?
AR-A014418 has demonstrated anti-cancer effects in a variety of cancer cell lines, including:
-
Pancreatic Cancer: MiaPaCa-2, PANC-1, and BxPC-3 cells showed a significant dose-dependent reduction in growth.[4][8]
-
Neuroblastoma: NGP and SH-SY5Y cells exhibited reduced cell proliferation and induction of apoptosis.[5][9]
-
Glioblastoma: U373 and U87 cells showed dose-dependent inhibition of cell viability.[10] In other studies, inhibition of GSK-3 by AR-A014418 induced apoptosis and attenuated the survival and proliferation of glioblastoma cells.[11]
-
Gastric Cancer: Inhibition of GSK-3 by AR-A014418 has been shown to decrease gastric cancer cell survival and proliferation.[12]
-
Renal Cell Carcinoma (RCC): GSK-3 inhibition by AR-A014418 has been shown to reverse processes that promote cell proliferation.[12]
Q3: Why am I observing inconsistent results, such as a lack of efficacy or even increased proliferation, in my cancer cell line?
Inconsistent results with AR-A014418 can arise from several factors:
-
Cell Line Specificity: The cellular context, including the genetic background and the activation status of specific signaling pathways, is crucial. For example, in some prostate cancer cell lines (22Rv1 and LNCaP), AR-A014418 unexpectedly increased androgen receptor (AR) signaling and cell proliferation, suggesting potential off-target androgenic properties of the compound in this specific context.[13]
-
Compound Solubility and Stability: Like many small molecule inhibitors, AR-A014418 may have limited aqueous solubility.[14] Precipitation of the compound in cell culture media can lead to a lower effective concentration and a lack of biological activity.
-
Inhibitor Concentration: Using a concentration that is too low may not be sufficient to inhibit GSK-3 effectively. Conversely, very high concentrations can lead to off-target effects and cytotoxicity.[15] Performing a dose-response experiment is critical to determine the optimal concentration for your specific cell line.[14]
-
Experimental Duration: The effects of AR-A014418 on cell viability and signaling pathways are often time-dependent. Short incubation times may not be sufficient to observe a significant effect.
Troubleshooting Guide
Issue 1: No observable effect or weak activity of AR-A014418.
| Possible Cause | Troubleshooting Steps |
| Compound Insolubility | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. Briefly sonicate the stock solution to aid dissolution. Pre-warm the cell culture medium to 37°C before adding the compound.[14] |
| Suboptimal Inhibitor Concentration | Perform a dose-response (concentration-response) experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and endpoint (e.g., cell viability, target phosphorylation).[14][15] |
| Incorrect Assessment of GSK-3 Inhibition | Directly assess the inhibition of GSK-3 activity by performing a Western blot to check the phosphorylation status of a known GSK-3 substrate, such as β-catenin or Tau. A decrease in the phosphorylated form of the substrate would indicate successful target engagement. |
| Cell Line Resistance | The specific cancer cell line may have intrinsic resistance mechanisms, such as compensatory signaling pathways or low dependence on GSK-3 activity. Consider using a different GSK-3 inhibitor with a distinct chemical scaffold to rule out compound-specific resistance. |
Issue 2: High level of cell death, even at low concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-Target Cytotoxicity | High concentrations of small molecule inhibitors can lead to off-target effects.[15] It is crucial to perform a careful dose-response curve to distinguish specific, on-target effects from non-specific toxicity. Compare the IC50 for cell viability with the IC50 for target inhibition. A large discrepancy may suggest off-target toxicity.[15] |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically below 0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability.[14] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture Conditions | Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. |
| Compound Degradation | Prepare fresh dilutions of AR-A014418 from a frozen stock for each experiment. For long-term experiments, consider replenishing the media with freshly diluted compound at regular intervals.[14] |
| Assay Variability | Ensure that all assay steps, including incubation times, reagent concentrations, and measurement parameters, are performed consistently. Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for AR-A014418 in various contexts. Note that IC50 values can vary depending on the assay conditions and cell line used.
| Target/Process | Cell Line/System | IC50 / Ki | Reference |
| GSK-3β (enzymatic assay) | Cell-free | IC50 = 104 nM; Ki = 38 nM | [1][3] |
| Tau Phosphorylation (Ser-396) | 3T3 fibroblasts expressing human tau | IC50 = 2.7 µM | [3][9] |
| Growth Inhibition (MTS assay, 72h) | BxPC-3 (pancreatic cancer) | IC50 = 14 µM | [3] |
| Growth Inhibition (MTS assay, 72h) | HUPT3 (pancreatic cancer) | IC50 = 22 µM | [3] |
| Growth Inhibition (MTS assay, 72h) | MIAPaCa-2 (pancreatic cancer) | IC50 = 29 µM | [3] |
| Cell Viability (glioma cells) | U373 and U87 | >50% inhibition at 50 µM | [10] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of AR-A014418 from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be kept constant and non-toxic (e.g., <0.1%).[14]
-
Treatment: Remove the old medium and add fresh medium containing the desired concentrations of AR-A014418 or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC50 value.[14]
Western Blot Analysis for Protein Phosphorylation
This protocol provides a general framework for assessing the phosphorylation status of GSK-3 target proteins.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of AR-A014418 or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and a loading control (e.g., GAPDH or β-actin).[15]
Signaling Pathway and Experimental Workflow Diagrams
Caption: AR-A014418 inhibits GSK-3, affecting downstream pathways.
Caption: General workflow for testing AR-A014418 in cancer cells.
References
- 1. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AR-A014418, GSK-3 inhibitor (CAS 487021-52-3) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential therapeutic effect of glycogen synthase kinase 3beta inhibition against human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Glycogen Synthase Kinase-3 in Androgen-Responsive Prostate Cancer Cell Lines: Are GSK Inhibitors Therapeutically Useful? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
AR-A014418-d3 mass spectrometry detection and quantification issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry-based detection and quantification of AR-A014418 and its deuterated internal standard, AR-A014418-d3. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and product ions for AR-A014418 for LC-MS/MS analysis?
A1: While a validated bioanalytical method with specific mass transitions for AR-A014418 has not been identified in publicly available literature, we can predict probable precursor and product ions based on its chemical structure, N-[(4-Methoxyphenyl)methyl]-N'-(5-nitro-2-thiazolyl)urea, and common fragmentation patterns.
The molecular formula for AR-A014418 is C₁₂H₁₂N₄O₄S, with a monoisotopic mass of 308.0583 g/mol . In positive ion mode electrospray ionization (ESI), the precursor ion ([M+H]⁺) would be m/z 309.0656. For the deuterated internal standard, this compound, assuming the deuterium atoms are on the methoxy group on the benzyl ring, the precursor ion ([M+3+H]⁺) would be m/z 312.0844.
Common fragmentation of urea-containing compounds involves cleavage at the urea linkage. For AR-A014418, a likely fragmentation would be the cleavage of the bond between the carbonyl group and the nitrogen attached to the thiazole ring, or the bond between the carbonyl group and the nitrogen attached to the benzyl group.
Predicted MRM Transitions (Theoretical)
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Putative Fragment Structure |
| AR-A014418 | 309.1 | 121.1 | 4-methoxybenzyl cation |
| AR-A014418 | 309.1 | 152.0 | 5-nitro-2-thiazolyl isocyanate cation |
| This compound | 312.1 | 124.1 | 4-(methoxy-d3)-benzyl cation |
Disclaimer: These are theoretical values. It is crucial to optimize these transitions on your specific mass spectrometer.
Q2: I am not seeing a strong signal for my AR-A014418 standard. What are some initial troubleshooting steps?
A2: Poor signal intensity can stem from several factors. Here's a logical workflow to diagnose the issue:
Figure 1: A stepwise approach to troubleshooting poor signal intensity for AR-A014418.
Q3: My retention time for AR-A014418 is shifting between injections. What could be the cause?
A3: Retention time shifts are a common issue in liquid chromatography. The following flowchart outlines potential causes and solutions:
Figure 2: A logical diagram for diagnosing and resolving retention time variability.
Q4: I'm observing significant matrix effects in my plasma samples. How can I mitigate this?
A4: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in bioanalysis. Here are some strategies to address them:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is generally more effective at removing interfering matrix components than protein precipitation.
-
Liquid-Liquid Extraction (LLE): Can also provide a cleaner extract than protein precipitation.
-
-
Optimize Chromatography:
-
Adjust the gradient to better separate AR-A014418 from co-eluting matrix components.
-
Consider a different column chemistry that provides alternative selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
Issue 1: High Background Noise
High background noise can obscure the analyte peak and lead to poor sensitivity and inaccurate integration.
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. |
| Contaminated LC System | Flush the system with a strong solvent wash (e.g., isopropanol, methanol, acetonitrile, and water in sequence). |
| Contaminated Mass Spectrometer | Clean the ion source, including the ion transfer tube/capillary. |
| Leaks in the LC System | Systematically check for leaks from the pump to the mass spectrometer. |
Issue 2: Inconsistent Quantification Results
Inconsistent results can arise from various sources throughout the analytical workflow.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and repeatable pipetting and extraction procedures. Use an automated system if available. |
| Analyte Instability | Investigate the stability of AR-A014418 in the biological matrix and in the final extract under different storage conditions (benchtop, autosampler). |
| Poor Peak Integration | Optimize integration parameters to ensure consistent peak picking. Manually review integrated peaks. |
| Non-linearity of Standard Curve | Prepare fresh calibration standards. Evaluate for potential matrix effects at different concentrations. |
Experimental Protocols
While a specific validated method for AR-A014418 is not publicly available, a general starting point for method development for a small molecule like AR-A014418 in a biological matrix (e.g., plasma) is provided below.
1. Sample Preparation: Protein Precipitation (Simple & Fast)
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2. Suggested Starting LC-MS/MS Parameters (To be optimized)
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Parameters:
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Gas 1: 40 psi.
-
Ion Source Gas 2: 50 psi.
-
Curtain Gas: 30 psi.
-
Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Collision Gas: Nitrogen.
-
Note: The declustering potential, collision energy, and cell exit potential must be optimized for each transition on the specific instrument being used.
Signaling Pathway Context
AR-A014418 is a known inhibitor of Glycogen Synthase Kinase 3 (GSK-3). Understanding its mechanism of action is crucial for interpreting experimental results.
Figure 3: Simplified diagram showing the inhibitory action of AR-A014418 on the GSK-3 signaling pathway.
Technical Support Center: AR-A014418 & GSK3 Isoform Specificity
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of AR-A014418, with a focus on ensuring its specificity for GSK3α over GSK3β in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the reported inhibitory potency of AR-A014418 against GSK3?
AR-A014418 is a selective and ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK3).[1][2] It has a reported half-maximal inhibitory concentration (IC50) of approximately 104 nM and a dissociation constant (Ki) of 38 nM for GSK3.[1][2][3]
Q2: How specific is AR-A014418 for GSK3α versus GSK3β?
While AR-A014418 is highly selective for GSK3 over other kinases, specific IC50 values for the individual GSK3α and GSK3β isoforms are not consistently reported in publicly available literature. The commonly cited IC50 value of 104 nM was determined using a recombinant human GSK3 that was an equal mixture of both α and β isoforms.[1] Some cellular studies suggest that the effects of AR-A014418 may be mediated predominantly through the inhibition of GSK3α phosphorylation, implying a potential for isoform-specific effects in certain contexts.[4][5] However, without direct comparative IC50 or Ki values, the precise selectivity ratio remains undetermined.
Q3: What is the mechanism of action of AR-A014418?
AR-A014418 acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of GSK3, preventing the binding of ATP and subsequent phosphorylation of substrates.[1][3]
Q4: What are the known downstream effects of inhibiting GSK3 with AR-A014418?
Inhibition of GSK3 by AR-A014418 has been shown to downregulate the expression of splicing factors and anti-apoptotic genes in glioma cells.[6] In pancreatic cancer cells, it has been observed to reduce the phosphorylation of GSK3α, leading to a decrease in Notch1 protein levels.[4][5]
Data Presentation
Table 1: In Vitro Inhibitory Potency of AR-A014418
| Target | IC50 | Ki | Notes |
| GSK3 (α/β mix) | 104 ± 27 nM | 38 nM | Determined using a scintillation proximity assay with a 1:1 mixture of recombinant human GSK3α and GSK3β.[1] |
| cdk2 | > 100 µM | Not Reported | Demonstrates high specificity for GSK3 over cdk2.[7] |
| cdk5 | > 100 µM | Not Reported | Demonstrates high specificity for GSK3 over cdk5.[7] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for GSK3 Inhibition
This protocol outlines a general procedure for determining the IC50 of an inhibitor against GSK3α and GSK3β.
Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)
-
AR-A014418 (or other inhibitor)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of AR-A014418 in the kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, the GSK3 substrate peptide, and the diluted inhibitor.
-
Add recombinant GSK3α or GSK3β to the respective wells to initiate the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Add ATP to start the phosphorylation reaction.
-
Stop the reaction using an appropriate method (e.g., adding a stop solution, such as 3% phosphoric acid).
-
Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this can be done by spotting the reaction mixture onto P81 phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter. For non-radioactive methods like the ADP-Glo™ assay, follow the manufacturer's instructions to measure the generated ADP.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Assay to Assess GSK3 Isoform-Specific Inhibition
This protocol uses Western blotting to detect changes in the phosphorylation of isoform-specific downstream targets.
Materials:
-
Cell line of interest (e.g., HEK293, SH-SY5Y)
-
AR-A014418
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-GSK3α (Ser21), phospho-GSK3β (Ser9), total GSK3α, total GSK3β, and a downstream target with known isoform preference (e.g., β-catenin for GSK3β).
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of AR-A014418 for a specific duration.
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels of GSK3α, GSK3β, and the downstream target.
Troubleshooting Guides
Issue 1: High background in in vitro kinase assay.
| Possible Cause | Troubleshooting Step |
| Non-specific binding of ATP or substrate | Increase the number of wash steps after spotting the reaction on the phosphocellulose paper. Optimize the composition of the wash buffer. |
| Contaminated reagents | Use fresh, high-quality reagents. Filter-sterilize buffers. |
| Autophosphorylation of the kinase | Run a control reaction without the substrate to quantify the level of autophosphorylation and subtract it from the experimental values. |
Issue 2: No or low signal in Western blot for phospho-proteins.
| Possible Cause | Troubleshooting Step |
| Inactive phosphatase inhibitors | Always add fresh phosphatase inhibitors to the lysis buffer immediately before use. |
| Low abundance of the phospho-protein | Increase the amount of protein loaded onto the gel. Consider using an enrichment method for phosphoproteins. |
| Poor antibody quality | Use a validated antibody for the specific phospho-site. Optimize the antibody dilution and incubation time. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Maintain consistent cell passage numbers, confluency, and treatment times. |
| Degradation of the inhibitor | Prepare fresh stock solutions of AR-A014418 and store them properly. Avoid repeated freeze-thaw cycles. |
| Inconsistent reagent preparation | Prepare fresh buffers and solutions for each experiment. Ensure accurate pipetting. |
Visualizations
Caption: Experimental workflows for assessing AR-A014418 activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of GSK3 Inhibitors: AR-A014418 vs. CHIR99021
For researchers, scientists, and drug development professionals, the selection of a suitable Glycogen Synthase Kinase 3 (GSK3) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two widely used GSK3 inhibitors, AR-A014418 and CHIR99021, supported by experimental data to aid in the selection process.
Glycogen Synthase Kinase 3 is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2][3] Its dysregulation has been implicated in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes.[4][5] Both AR-A014418 and CHIR99021 are potent ATP-competitive inhibitors of GSK3, but they exhibit notable differences in their potency and selectivity.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for AR-A014418 and CHIR99021 against the two GSK3 isoforms, GSK3α and GSK3β.
| Inhibitor | Target | IC50 | Reference |
| AR-A014418 | GSK3β | 104 nM | [5][6][7] |
| GSK3 (unspecified) | 104 ± 27 nM | [8][9] | |
| CHIR99021 | GSK3β | 6.7 nM | [10][11][12] |
| GSK3α | 10 nM | [10][11][12] |
Note: The Ki value for AR-A014418 as an ATP-competitive inhibitor of GSK3 has been reported as 38 nM.[5][6][7]
Based on these values, CHIR99021 is significantly more potent than AR-A014418 in inhibiting both GSK3 isoforms.
Kinase Selectivity Profile
An ideal inhibitor should exhibit high selectivity for its target kinase to minimize off-target effects. Both compounds have been profiled against a panel of other kinases.
| Inhibitor | Off-Target Kinases | Selectivity | Reference |
| AR-A014418 | cdk2, cdk5, and 26 other kinases | Does not significantly inhibit (IC50 > 100 µM for cdk2/cdk5) | [5] |
| CHIR99021 | Panel of over 45 kinases including CDK2 | Highly selective with >500-fold selectivity for GSK3 over closely related kinases. | [4] |
A kinome scan has shown that both CHIR99021 and AR-A014418 exhibit a high degree of kinase selectivity.[13] However, CHIR99021 is often cited as one of the most selective GSK3 inhibitors available.[2][4]
Impact on Cellular Signaling Pathways
GSK3 is a key component of multiple signaling pathways, most notably the Wnt/β-catenin and insulin signaling pathways.[14][15] Inhibition of GSK3 by either AR-A014418 or CHIR99021 leads to the activation of the Wnt signaling pathway by preventing the degradation of β-catenin.[2]
In the absence of a Wnt signal, GSK3 within a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation.[15] Both AR-A014418 and CHIR99021 inhibit GSK3, leading to the accumulation of β-catenin, its translocation to the nucleus, and subsequent activation of TCF/LEF-mediated gene transcription.[2]
Experimental Protocols
In Vitro Kinase Assay for GSK3 Inhibition
This protocol provides a general framework for assessing the inhibitory activity of compounds like AR-A014418 and CHIR99021 against GSK3.
Materials:
-
Recombinant human GSK3β
-
GSK3 substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitors (AR-A014418, CHIR99021) dissolved in DMSO
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the GSK3 substrate peptide, and the test inhibitor dilutions.
-
Initiate the kinase reaction by adding recombinant GSK3β enzyme.
-
Start the phosphorylation reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done by capturing the peptide on a filter and measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo), follow the manufacturer's protocol to measure the amount of ADP produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Cellular Assay for Wnt Pathway Activation (TCF/LEF Reporter Assay)
This assay measures the activation of the Wnt/β-catenin pathway in cells treated with GSK3 inhibitors.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid with a constitutive promoter driving a different reporter (e.g., Renilla luciferase) for normalization
-
Lipofectamine or other transfection reagent
-
Cell culture medium and supplements
-
Test inhibitors (AR-A014418, CHIR99021) dissolved in DMSO
-
96-well cell culture plates
-
Dual-luciferase reporter assay system
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the normalization control plasmid.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test inhibitors or DMSO as a control.
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the DMSO control and determine the EC50 value for each inhibitor.
Conclusion
Both AR-A014418 and CHIR99021 are valuable tools for studying the function of GSK3. The choice between them will depend on the specific requirements of the experiment.
-
CHIR99021 is the inhibitor of choice when high potency and selectivity are paramount. Its low nanomolar IC50 values make it ideal for applications requiring robust and specific inhibition of GSK3, such as in stem cell research for maintaining pluripotency.[10]
-
AR-A014418 , while less potent, is still a highly selective and effective GSK3 inhibitor.[5] It has been successfully used in numerous studies to investigate the role of GSK3 in various cellular processes and disease models.[5][16] Its lower potency might be advantageous in experiments where a more nuanced or titratable inhibition of GSK3 is desired.
Ultimately, the selection should be guided by the experimental context, the desired level of GSK3 inhibition, and the potential for off-target effects. Researchers are encouraged to consult the primary literature and consider the specific cellular system being investigated when making their decision.
References
- 1. AR-A014418, GSK-3 inhibitor (CAS 487021-52-3) | Abcam [abcam.com]
- 2. agscientific.com [agscientific.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. stemcell.com [stemcell.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. CHIR 99021 |CHIR99021 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 13. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GSK3 Signaling Pathway | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of AR-A014418 in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of AR-A014418 with other glycogen synthase kinase 3 (GSK-3) inhibitors, supported by experimental data from primary neuron studies.
Executive Summary
AR-A014418 is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] Research in primary neuronal cultures demonstrates its ability to mitigate neurotoxicity and apoptosis triggered by various insults, including HIV-1 Tat protein and β-amyloid peptides.[3][4] This guide summarizes the key findings, compares AR-A014418 with other GSK-3 inhibitors, and provides detailed experimental protocols for researchers seeking to validate these neuroprotective effects.
Comparative Efficacy of GSK-3 Inhibitors
The following table summarizes the neuroprotective effects of AR-A014418 and other notable GSK-3 inhibitors in primary neurons.
| Inhibitor | Target(s) | Model of Neurotoxicity | Primary Neuron Type | Effective Concentration | Observed Neuroprotective Effects | Reference |
| AR-A014418 | GSK-3α/β | HIV-1 (BaL strain) | Human | 10 nM - 1 µM | Ameliorated HIV-induced increase in caspase-3/7 activity.[3] | [3] |
| B6B3O | GSK-3β | HIV-1 (BaL strain) | Human | 500 pM - 50 nM | Ameliorated HIV-induced increase in caspase-3/7 activity.[3] | [3] |
| SB-216763 | GSK-3α/β | Glutamate-induced excitotoxicity | Rat Cortical | 3 µM | Blocked glutamate-induced caspase-3 activation. | |
| Tideglusib | GSK-3β (non-ATP competitive) | Amyloid-β | Mouse Cortical | 1-10 µM | Reduced Aβ-induced neuronal death and tau phosphorylation.[5] | [5] |
| Kenpaullone | GSK-3β, CDKs | Trophic factor withdrawal | Rat Cortical | 5 µM | Increased neuronal survival. | |
| Lithium Chloride (LiCl) | GSK-3 (and other targets) | Glutamate-induced excitotoxicity | Rat Cortical | 1-10 mM | Protected against glutamate-induced cell death. |
Experimental Protocols
Primary Neuron Culture
Objective: To establish and maintain healthy primary neuronal cultures for neuroprotection assays.
Materials:
-
E18 rat fetuses (for cortical or hippocampal neurons)
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
Procedure:
-
Dissect cortices or hippocampi from E18 rat fetuses in cold dissection medium.
-
Mince the tissue and incubate with a papain solution at 37°C to dissociate the cells.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated culture vessels at a desired density (e.g., 1 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform half-media changes every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
Neurotoxicity Induction and Inhibitor Treatment
Objective: To induce a specific form of neurotoxicity and treat with GSK-3 inhibitors to assess their protective effects.
Procedure:
-
At DIV 7-10, replace the culture medium with fresh medium containing the neurotoxic agent (e.g., HIV-1 BaL strain at 500 pg/ml).
-
Concurrently, treat the designated cultures with various concentrations of AR-A014418 or other GSK-3 inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cultures for the desired duration of the experiment (e.g., 12 hours or 6 days).[3]
Assessment of Neuronal Viability (LDH Assay)
Objective: To quantify cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
LDH cytotoxicity assay kit
Procedure:
-
After the treatment period, collect the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
Note: In a study with HIV-1 induced neurotoxicity, AR-A014418 did not restore LDH levels, suggesting its protective mechanism is more related to apoptosis than general cytotoxicity.[3]
Assessment of Apoptosis (Caspase-3/7 Activity Assay)
Objective: To quantify apoptosis by measuring the activity of executioner caspases 3 and 7.
Materials:
-
Caspase-Glo® 3/7 Assay System
Procedure:
-
After the treatment period, equilibrate the plate and its contents to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well, following the kit's instructions.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Signaling Pathways and Experimental Workflow
GSK-3β Signaling in Neuronal Apoptosis
Glycogen synthase kinase-3β (GSK-3β) is a key regulator of neuronal apoptosis. Under normal conditions, survival signals, such as those from the PI3K/Akt pathway, lead to the phosphorylation and inactivation of GSK-3β. In the absence of these survival signals or in the presence of neurotoxic stimuli, GSK-3β becomes active and can promote apoptosis through various mechanisms, including the phosphorylation of pro-apoptotic proteins and the inhibition of pro-survival transcription factors.
Caption: GSK-3β signaling in apoptosis.
Experimental Workflow for Validating Neuroprotective Effects
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound like AR-A014418 in primary neurons.
Caption: Neuroprotection assay workflow.
References
- 1. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase-3β (GSK-3β) inhibitors AR-A014418 and B6B3O prevent human immunodeficiency virus–mediated neurotoxicity in primary human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Selectivity of AR-A014418: A Comparative Guide to Kinase Cross-Reactivity at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
AR-A014418 is a well-characterized, potent, and selective ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2][3] Its utility in elucidating the cellular roles of GSK-3 and as a potential therapeutic agent hinges on its specificity. This guide provides a comprehensive comparison of AR-A014418's inhibitory activity against its primary target, GSK-3, versus a broad panel of other protein kinases, particularly at high concentrations where off-target effects are most likely to be observed.
Comparative Analysis of Kinase Inhibition
AR-A014418 demonstrates remarkable selectivity for GSK-3. In cell-free assays, it inhibits GSK-3β with an IC50 of 104 nM and a Ki of 38 nM.[1][2][3] To assess its cross-reactivity, AR-A014418 was screened against a panel of 26 other kinases at a high concentration of 10 µM. The results underscore its high specificity, with no significant inhibition observed for the other kinases tested.[1][2][4]
| Kinase Target | Inhibitor | IC50 (nM) | Ki (nM) | % Inhibition at 10 µM |
| GSK-3β | AR-A014418 | 104 | 38 | >95% (estimated) |
| cdk2 | AR-A014418 | >100,000 | Not Determined | Not Significant |
| cdk5 | AR-A014418 | >100,000 | Not Determined | Not Significant |
| AMPK | AR-A014418 | Not Determined | Not Determined | Not Significant |
| Chk1 | AR-A014418 | Not Determined | Not Determined | Not Significant |
| CKII | AR-A014418 | Not Determined | Not Determined | Not Significant |
| JNK | AR-A014418 | Not Determined | Not Determined | Not Significant |
| Lck | AR-A014418 | Not Determined | Not Determined | Not Significant |
| MAPK | AR-A014418 | Not Determined | Not Determined | Not Significant |
| Rsk2 | AR-A014418 | Not Determined | Not Determined | Not Significant |
| MAPKAPK-2 | AR-A014418 | Not Determined | Not Determined | Not Significant |
| MEK1 | AR-A014418 | Not Determined | Not Determined | Not Significant |
| MSK1 | AR-A014418 | Not Determined | Not Determined | Not Significant |
| p70 S6K | AR-A014418 | Not Determined | Not Determined | Not Significant |
| PDK1 | AR-A014418 | Not Determined | Not Determined | Not Significant |
| PhosK | AR-A014418 | Not Determined | Not Determined | Not Significant |
| PKA | AR-A014418 | Not Determined | Not Determined | Not Significant |
| PKBα | AR-A014418 | Not Determined | Not Determined | Not Significant |
| PKCα | AR-A014418 | Not Determined | Not Determined | Not Significant |
| PRAK | AR-A014418 | Not Determined | Not Determined | Not Significant |
| ROCKII | AR-A014418 | Not Determined | Not Determined | Not Significant |
| SAPK | AR-A014418 | Not Determined | Not Determined | Not Significant |
| SGK | AR-A014418 | Not Determined | Not Determined | Not Significant |
| CSK | AR-A014418 | Not Determined | Not Determined | Not Significant |
| Other kinases in the 26-panel screen showed no significant inhibition. |
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by AR-A014418 is the GSK-3 signaling cascade. GSK-3 is a critical regulator in multiple pathways, including Wnt signaling, insulin signaling, and neuronal signaling. Inhibition of GSK-3 by AR-A014418 can lead to the stabilization of β-catenin, reduced tau phosphorylation, and protection against apoptosis.[2][4]
Caption: Simplified GSK-3 signaling pathway showing points of regulation and the inhibitory action of AR-A014418.
A general workflow for assessing kinase inhibitor selectivity is crucial for reproducible and comparable results.
Caption: General experimental workflow for in vitro kinase inhibitor profiling.
Experimental Protocols
1. In Vitro GSK-3β Inhibition Assay (Scintillation Proximity Assay)
This protocol is adapted from the methods used to characterize AR-A014418.[1]
-
Materials:
-
Recombinant human GSK-3β
-
Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)
-
AR-A014418
-
[γ-33P]ATP
-
Unlabeled ATP
-
Assay Buffer (e.g., 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol)
-
Stop Solution (5 mM EDTA, 50 µM ATP, 0.1% Triton X-100)
-
Streptavidin-coated SPA beads
-
Microtiter plates
-
-
Procedure:
-
Prepare serial dilutions of AR-A014418 in DMSO and then dilute in assay buffer.
-
In a microtiter plate, combine the biotinylated peptide substrate (final concentration 2 µM) and recombinant human GSK-3β in assay buffer.
-
Add the diluted AR-A014418 or vehicle (DMSO) to the wells.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP (final concentration 1 µM ATP) in a buffer containing 50 mM Mg(Ac)2. The final reaction volume is 25 µl.
-
Incubate for 20 minutes at room temperature.
-
Terminate the reaction by adding 25 µl of stop solution containing streptavidin-coated SPA beads.
-
Allow the beads to settle for at least 6 hours.
-
Determine the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine IC50 values.
-
2. Kinase Panel Cross-Reactivity Screening
This is a general protocol for screening an inhibitor against a panel of kinases.
-
Materials:
-
A panel of purified, active protein kinases.
-
Specific substrates for each kinase.
-
AR-A014418 at a high concentration (e.g., 10 µM).
-
[γ-33P]ATP and unlabeled ATP.
-
Appropriate kinase reaction buffers for each kinase.
-
Apparatus for capturing phosphorylated substrate (e.g., phosphocellulose paper, filter plates).
-
-
Procedure:
-
The assays are typically performed in a multi-well plate format.
-
For each kinase, a reaction mixture is prepared containing the kinase, its specific substrate, and the appropriate reaction buffer.
-
AR-A014418 is added to the reaction mixture to a final concentration of 10 µM. A control reaction with vehicle (DMSO) is run in parallel.
-
The reaction is initiated by the addition of ATP (containing [γ-33P]ATP) at a concentration near the Km for each respective kinase (or a standardized concentration, e.g., 0.1 mM).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the phosphorylated substrate is separated from the free [γ-33P]ATP.
-
The amount of incorporated radioactivity is quantified.
-
The percentage of kinase activity remaining in the presence of AR-A014418 is calculated relative to the vehicle control. "Significant inhibition" is typically defined as a reduction in activity greater than 50%.
-
References
Tale of Two Inhibitors: A Comparative Analysis of AR-A014418 and SB-216763 in Reversing Behavioral Phenotypes
In the landscape of neuropharmacology, the inhibition of Glycogen Synthase Kinase-3 (GSK-3) has emerged as a promising therapeutic strategy for a variety of central nervous system disorders. Among the numerous GSK-3 inhibitors developed, AR-A014418 and SB-216763 have been extensively studied for their potential to ameliorate behavioral abnormalities in preclinical models. This guide provides a comparative analysis of their efficacy in reversing behavioral phenotypes, supported by experimental data and detailed methodologies.
At a Glance: Comparative Efficacy
| Behavioral Phenotype | Model | AR-A014418 | SB-216763 | Key Findings |
| Depressive-like Behavior | Forced Swim Test (Rats) | Effective | Not explicitly compared in the same study | AR-A014418 significantly reduced immobility time, suggesting an antidepressant-like effect.[1][2] |
| Manic-like Behavior / Hyperactivity | Amphetamine-induced Hyperactivity (Mice) | Effective | Effective | Both inhibitors have been shown to reduce hyperactivity induced by dopaminergic agonists.[3][4][5] |
| Seizure Susceptibility | Audiogenic-induced Seizures (Fmr1KO Mice) | Not explicitly compared in the same study | Effective | SB-216763, at a dose of 30 mg/kg, significantly attenuated audiogenic-induced seizures.[6][7] |
| Social Behavior | Three-Chamber Sociability Test (Fmr1-KO Mice) | Not explicitly compared in the same study | Effective | SB-216763 was found to normalize social discrimination in a mouse model of Fragile X syndrome. |
| Perseverative Behavior | Marble Burying (Fmr1-KO Mice) | Not explicitly compared in the same study | Effective | Both SB-216763 and another GSK-3 inhibitor, AF3581, reduced marble burying behavior. |
Delving into the Data: Quantitative Insights
A direct quantitative comparison of AR-A014418 and SB-216763 across a wide range of behavioral paradigms in a single study is limited in the available literature. However, data from various studies provide insights into their individual potencies and effects.
Table 1: In Vitro Potency of GSK-3 Inhibitors
| Compound | Target | IC50 |
| AR-A014418 | GSK-3β | 104 nM[8] |
| SB-216763 | GSK-3α/β | 34.3 nM[8] |
Table 2: Efficacy in a Model of Dopamine-Induced Hyperactivity
| Compound | Dose | Effect on Ambulatory Activity | Effect on Stereotypic Activity |
| SB-216763 | 7.5 mg/kg | ~51% reduction | ~64% reduction |
The Underlying Mechanism: GSK-3 Signaling Pathway
Both AR-A014418 and SB-216763 exert their effects by inhibiting GSK-3, a constitutively active serine/threonine kinase. GSK-3 is a critical downstream regulator in numerous signaling pathways, including those involved in mood regulation, neuronal plasticity, and gene expression. Its inhibition is thought to rebalance signaling cascades that are dysregulated in various neurological and psychiatric conditions.
Experimental Corner: Protocols in Detail
Forced Swim Test (FST)
This model is widely used to assess antidepressant-like activity.
Protocol:
-
Apparatus: A cylindrical tank (40 cm height, 20 cm diameter) filled with water (25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Rats are individually placed in the cylinder for a 15-minute habituation session.
-
Test session (Day 2): 24 hours after the pre-test, rats are administered either vehicle or AR-A014418 via intraperitoneal injection. 30 minutes post-injection, they are placed in the swim tank for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (time spent floating with only minor movements to maintain balance) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.[1][2]
Audiogenic-Induced Seizures (AGS)
This protocol is used to evaluate seizure susceptibility, particularly in genetic models like the Fmr1KO mouse.
Protocol:
-
Apparatus: A sound-attenuating chamber equipped with a speaker.
-
Procedure:
-
Mice are administered the test compound (e.g., SB-216763 at 30 mg/kg) or vehicle.
-
After a specified pre-treatment time, individual mice are placed in the chamber.
-
A high-intensity acoustic stimulus (e.g., a bell or siren) is presented for a set duration (e.g., 60 seconds).
-
-
Data Analysis: The occurrence and severity of seizures are scored. This includes observing for wild running, clonic seizures, and tonic seizures. A reduction in seizure incidence or severity indicates a protective effect.[6][7]
Concluding Remarks
Both AR-A014418 and SB-216763 have demonstrated efficacy in reversing specific behavioral phenotypes in preclinical models, underscoring the therapeutic potential of GSK-3 inhibition. While SB-216763 appears to have a broader characterization across different behavioral domains in the reviewed literature, including seizure and social behavior models, AR-A014418 has shown clear antidepressant-like effects. The choice between these inhibitors for research purposes may depend on the specific behavioral phenotype under investigation and the desired potency, with SB-216763 exhibiting a lower IC50 value. Further head-to-head comparative studies are warranted to fully elucidate their differential efficacy and guide the development of next-generation GSK-3 inhibitors for clinical use.
References
- 1. AR-A014418, a selective GSK-3 inhibitor, produces antidepressant-like effects in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of GSK3 attenuates dopamine D1 receptor agonist-induced hyperactivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 6. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 [frontiersin.org]
- 7. Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of glycogen synthase kinase-3β targeting against osteosarcoma via activation of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anti-proliferative effects of AR-A014418 in different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of AR-A014418, a selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, across various cancer types. The information presented is supported by experimental data from peer-reviewed studies, offering insights into its efficacy and mechanism of action.
I. Overview of AR-A014418's Anti-proliferative Activity
AR-A014418 is an ATP-competitive inhibitor of GSK-3 with high selectivity.[1] Research has demonstrated its ability to suppress the growth of a range of cancer cell lines. The primary mechanism of action involves the inhibition of GSK-3, a key enzyme in cellular signaling pathways that are often dysregulated in cancer, such as the Wnt/β-catenin and Notch pathways.[2][3] By inhibiting GSK-3, AR-A014418 can induce apoptosis and reduce cancer cell proliferation.[2][3]
II. Comparative Efficacy in Different Cancer Types
The anti-proliferative effects of AR-A014418 have been validated in several cancer models, including pancreatic, gastric, neuroblastoma, renal, and colon cancers.[4] Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines.
Quantitative Data Summary
The following table summarizes the IC50 values of AR-A014418 in various cancer cell lines as reported in the scientific literature. It is important to note that experimental conditions, such as incubation time and assay method, can influence these values.
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
| Pancreatic Cancer | MiaPaCa-2 | Dose-dependent reduction in viability (0-20 µM) | [3] |
| PANC-1 | Dose-dependent reduction in viability (0-20 µM) | [3] | |
| BxPC-3 | Dose-dependent reduction in viability (0-20 µM) | [3] | |
| Glioma | U373 | >50% inhibition at 50 µM | [5] |
| U87 | >50% inhibition at 50 µM | [5] | |
| Prostate Cancer | 22Rv1 | Growth inhibition observed at 1 µM | [6] |
| LNCaP | Growth inhibition observed at 1 µM | [6] |
III. Comparison with Alternative GSK-3 Inhibitors
AR-A014418 has been compared with other GSK-3 inhibitors in various studies. While direct head-to-head comparisons with standardized IC50 values are limited, some studies provide insights into its relative potency.
For instance, in neuroblastoma models, the GSK-3 inhibitor 9-ING-41 was found to be a more potent inhibitor of tumor growth compared to AR-A014418, SB-216763, and LY2090314.[4] In glioma cells, both AR-A014418 and Manzamine A showed high anti-tumorigenic potential by inhibiting the activating tyrosine phosphorylation of GSK-3α and GSK-3β.[5]
It is noteworthy that different GSK-3 inhibitors can have varied effects on signaling pathways. For example, in prostate cancer cell lines, while AR-A014418 was found to increase androgen receptor (AR) activity, another GSK-3 inhibitor, SB216763, decreased AR function and expression.[6] This highlights the importance of selecting the appropriate inhibitor based on the specific cancer type and its underlying molecular characteristics.
IV. Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the anti-proliferative effects of AR-A014418.
Cell Viability (MTT) Assay
This assay is commonly used to assess the dose-dependent effect of AR-A014418 on cancer cell proliferation.
-
Cell Seeding: Cancer cells (e.g., MiaPaCa2, PANC-1, BxPC-3) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of AR-A014418 (e.g., 0-20 µM). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the highest AR-A014418 dose.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.
Western Blot Analysis
This technique is used to determine the effect of AR-A014418 on the expression and phosphorylation status of proteins in the GSK-3 signaling pathway.
-
Cell Lysis: Cancer cells treated with AR-A014418 and control cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins such as phospho-GSK-3α/β (Tyr279/216), total GSK-3α/β, Notch1, β-catenin, and a loading control like GAPDH.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software.
V. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of AR-A014418 and a typical experimental workflow for its validation.
Caption: Mechanism of AR-A014418 action.
Caption: Experimental workflow for validating AR-A014418.
References
- 1. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Glycogen Synthase Kinase-3 in Androgen-Responsive Prostate Cancer Cell Lines: Are GSK Inhibitors Therapeutically Useful? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AR-A014418 and Tideglusib for Alzheimer's Disease Research
In the landscape of Alzheimer's disease (AD) research, the inhibition of glycogen synthase kinase 3β (GSK-3β) has emerged as a promising therapeutic strategy. GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of AD leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. This guide provides a detailed comparison of two prominent GSK-3β inhibitors, AR-A014418 and Tideglusib, for researchers and drug development professionals.
Overview and Mechanism of Action
Both AR-A014418 and Tideglusib target GSK-3β, but through different mechanisms. AR-A014418 is a potent and selective ATP-competitive inhibitor, meaning it binds to the same site as ATP, preventing the kinase from carrying out its phosphorylation function.[1][2] In contrast, Tideglusib is a non-ATP-competitive, irreversible inhibitor of GSK-3β.[3][4][5] This irreversible binding suggests a potentially longer duration of action.[5][6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for AR-A014418 and Tideglusib based on preclinical studies. Direct head-to-head comparative studies are limited; therefore, the data is compiled from individual research on each compound.
Table 1: In Vitro Efficacy and Potency
| Parameter | AR-A014418 | Tideglusib | References |
| Target | Glycogen Synthase Kinase 3β (GSK-3β) | Glycogen Synthase Kinase 3β (GSK-3β) | [1][4] |
| Mechanism | ATP-competitive | Non-ATP-competitive, Irreversible | [1][2][5] |
| IC50 (GSK-3β) | 104 nM | ~502 nM (for GSK-3β) | [1][7] |
| Ki | 38 nM | Not reported | [1][2] |
| Selectivity | High selectivity against other kinases like cdk2 and cdk5 (IC50 > 100 µM) | Selective for GSK-3β over other kinases | [2] |
Table 2: Preclinical Efficacy in Alzheimer's Disease Models
| Efficacy Marker | AR-A014418 | Tideglusib | References |
| Tau Phosphorylation | Inhibits tau phosphorylation at Ser-396 in cells. | Reduces tau hyperphosphorylation in animal models. | [1][2][5][8] |
| Amyloid-β Effects | Inhibits neurodegeneration mediated by β-amyloid peptide in hippocampal slices. | Lowers brain amyloid plaque load in animal models. | [2][5][8] |
| Neuroprotection | Protects cultured neuroblastoma cells from death caused by PI3K/PKB pathway blockage. | Prevents neuronal loss in animal models. | [2][5][8] |
| Cognitive Improvement | Improved spatial learning and memory in a mouse model. | Improves learning and memory in transgenic mouse models. | [5][8][9] |
Signaling Pathways
Both AR-A014418 and Tideglusib exert their effects by inhibiting GSK-3β, a critical kinase in a signaling cascade central to Alzheimer's disease pathology. The diagram below illustrates the simplified signaling pathway.
Caption: Simplified GSK-3β signaling pathway in Alzheimer's disease and points of intervention for AR-A014418 and Tideglusib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of GSK-3β inhibitors.
GSK-3β Kinase Inhibition Assay (In Vitro)
This protocol is a generalized procedure based on common kinase assay methodologies.
Objective: To determine the in vitro inhibitory activity of a compound against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
Adenosine Triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EDTA, 1 mM EGTA, 15 mM magnesium acetate)
-
Test compounds (AR-A014418, Tideglusib) dissolved in DMSO
-
Kinase detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
96-well or 384-well plates (white, for luminescence)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1-5%.
-
In a multi-well plate, add the test compound dilution.
-
Add the GSK-3β enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the GSK-3β substrate peptide and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the enzymatic reaction by adding the kinase detection reagent. This reagent also measures the amount of ATP remaining, which is inversely proportional to kinase activity.
-
Incubate as per the detection reagent's instructions (e.g., 10-40 minutes at room temperature).
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for a typical in vitro GSK-3β kinase inhibition assay.
Western Blot for Tau Phosphorylation in Cell Culture
Objective: To assess the effect of GSK-3β inhibitors on tau phosphorylation in a cellular context.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or N2A)
-
Cell culture medium and supplements
-
Test compounds (AR-A014418, Tideglusib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-tau at specific sites like Ser396, anti-total-tau, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Lyse the cells using lysis buffer and collect the total protein.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the specific phospho-tau site overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total tau and a loading control.
-
Quantify the band intensities and normalize the phospho-tau signal to total tau and the loading control.
Conclusion
Both AR-A014418 and Tideglusib are valuable tools for investigating the role of GSK-3β in Alzheimer's disease. AR-A014418's ATP-competitive nature and high selectivity make it a precise tool for in vitro studies.[2] Tideglusib's irreversible, non-ATP competitive mechanism offers a different pharmacological profile that has been explored in clinical trials, although it has not yet demonstrated clinical benefit in Alzheimer's disease.[3][8][10] The choice between these inhibitors will depend on the specific research question, experimental model, and desired pharmacological properties. The data and protocols provided in this guide offer a foundation for researchers to design and interpret studies aimed at furthering our understanding of GSK-3β inhibition in the context of Alzheimer's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
- 9. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase II trial of tideglusib in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency Showdown: A Comparative Analysis of GSK-3 Inhibitors AR-A014418 and LY2090314 in Oncology Research
A detailed comparison of AR-A014418 and LY2090314 reveals LY2090314 as a significantly more potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in various cancers. This guide synthesizes available preclinical data to offer researchers a comprehensive overview of their relative efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.
In the landscape of cancer therapeutics, the inhibition of GSK-3 has emerged as a promising strategy. Both AR-A014418 and LY2090314 are ATP-competitive inhibitors of GSK-3, however, their potency and downstream effects show considerable differences. This report provides a side-by-side comparison to aid researchers in selecting the appropriate tool for their specific investigations into cancer biology and drug development.
At a Glance: Potency and Efficacy
LY2090314 demonstrates substantially greater potency in both biochemical and cellular assays compared to AR-A014418. The half-maximal inhibitory concentration (IC50) values, a key measure of drug potency, highlight this stark difference.
| Compound | Target | IC50 (in vitro) | Cell Line Efficacy |
| LY2090314 | GSK-3α | 1.5 nM[1] | Melanoma cell lines: IC50 ~10 nM[2] |
| GSK-3β | 0.9 nM[1] | ||
| AR-A014418 | GSK-3β | 104 nM[3] | Pancreatic cancer cell lines (MiaPaCa2, PANC-1, BxPC-3): Significant growth reduction at 10-20 µM[4] |
Delving into the Mechanism of Action
Both compounds function by blocking the ATP-binding site of GSK-3, thereby preventing the phosphorylation of its numerous downstream substrates. However, the consequences of this inhibition differ in the context of the specific signaling pathways investigated for each compound.
LY2090314: Activating the Wnt/β-catenin Pathway in Melanoma
LY2090314 has been shown to potently activate the Wnt/β-catenin signaling pathway in melanoma cells.[2] In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for degradation. By inhibiting GSK-3, LY2090314 leads to the stabilization and nuclear accumulation of β-catenin. This, in turn, activates the transcription of Wnt target genes, such as Axin2, leading to apoptotic cell death in melanoma cell lines.[2][5]
AR-A014418: Downregulating the Notch1 Pathway in Pancreatic Cancer
In pancreatic cancer cells, AR-A014418's anti-proliferative effects are primarily mediated through the downregulation of the Notch1 signaling pathway.[4][6] The study suggests that GSK-3α stabilizes Notch1. By inhibiting GSK-3, AR-A014418 leads to a reduction in active Notch1, which in turn suppresses downstream targets like HES-1, survivin, and cyclinD1, ultimately inducing apoptosis.[4][6]
Experimental Methodologies
The evaluation of these inhibitors has relied on a set of standard and specialized molecular and cellular biology techniques.
General Experimental Workflow
Key Experimental Protocols:
-
Cell Viability and Cytotoxicity Assays:
-
MTT Assay (for AR-A014418): Pancreatic cancer cell lines (MiaPaCa2, PANC-1, BxPC-3) were treated with 0-20 µM of AR-A014418. Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay after specified incubation periods (e.g., 48 hours).[4]
-
CellTiter-Glo® Luminescent Cell Viability Assay (for LY2090314): Melanoma cell lines were treated with varying concentrations of LY2090314 for 72 hours. The number of viable cells was determined by quantifying the amount of ATP present, which signals the presence of metabolically active cells.[5]
-
-
Western Blot Analysis:
-
Cells were treated with the respective inhibitors for a defined period.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., total and phosphorylated GSK-3, β-catenin, Axin2, Notch1, cleaved PARP, cleaved caspase-3, survivin, cyclinD1).[5][6][7]
-
Horseradish peroxidase-conjugated secondary antibodies were used for detection via chemiluminescence.
-
-
Apoptosis Assays:
-
Caspase-Glo® 3/7 Assay: To quantify apoptosis, caspase-3 and -7 activities were measured using a luminescent assay in cells treated with the inhibitors. An increase in luminescence indicates an increase in caspase activity and apoptosis.[6]
-
-
Reporter Gene Assays:
-
TCF/LEF Reporter Assay (for LY2090314): To measure the activation of the Wnt/β-catenin pathway, melanoma cells were transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid. Following treatment with LY2090314, luciferase activity was measured and normalized to a control reporter.[5]
-
-
Immunoprecipitation:
-
To study protein-protein interactions, such as GSK-3α and Notch1, cell lysates were incubated with an antibody against one of the proteins. The antibody-protein complex was then captured, and the presence of the interacting protein was detected by Western blot.[4]
-
Conclusion
Based on the available preclinical data, LY2090314 is unequivocally more potent than AR-A014418 as a GSK-3 inhibitor for cancer therapy research. Its efficacy at nanomolar concentrations, compared to the micromolar concentrations required for AR-A014418, makes it a more suitable candidate for studies where high potency is desired. However, the choice of inhibitor may also depend on the specific cancer type and signaling pathway under investigation. AR-A014418's documented effects on the Notch1 pathway in pancreatic cancer provide a valuable tool for researchers focused on this specific mechanism. This guide provides the foundational data and methodologies to inform the rational selection and application of these GSK-3 inhibitors in an oncology research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma--Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 6. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of AR-A014418 and Novel Dual GSK3β/HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic strategies for neurodegenerative diseases, particularly Alzheimer's disease, is increasingly focused on multi-target approaches. This guide provides a comparative overview of the well-established Glycogen Synthase Kinase 3β (GSK3β) inhibitor, AR-A014418, and two novel dual-target inhibitors, Compound 11 and Compound 19, which also target Histone Deacetylases (HDACs). The development of these dual inhibitors is driven by evidence of synergistic neuroprotective effects stemming from the simultaneous inhibition of both GSK3β and HDACs.[1] This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Performance Data: A Head-to-Head Comparison
The following table summarizes the in vitro inhibitory activities of AR-A014418, Compound 11, and Compound 19 against their respective targets. It is important to note that the data for each compound has been compiled from different studies and, therefore, direct comparison should be made with consideration for potential variations in experimental conditions.
| Compound | Target | IC50 | Ki | Source |
| AR-A014418 | GSK3β | 104 ± 27 nM | 38 nM | [2][3][4] |
| cdk2/cdk5 | > 100 µM | - | ||
| Compound 11 | GSK3β | 2.7 µM | - | [5] |
| HDAC1 | 12.78 µM | - | [1] | |
| HDAC6 | 3.19 µM | - | [1] | |
| Compound 19 | GSK3β | 0.04 ± 0.01 µM | - | [6] |
| HDAC2 | 1.05 ± 0.11 µM | - | [6] | |
| HDAC6 | 1.52 ± 0.06 µM | - | [6] |
Key Observations:
-
AR-A014418 is a potent and highly selective inhibitor of GSK3β.[2][7]
-
Compound 11 demonstrates a balanced inhibitory profile against both GSK3β and HDAC6.[1]
-
Compound 19 , a derivative of AR-A014418, exhibits potent inhibition of GSK3β, comparable to its parent compound, along with significant activity against HDAC2 and HDAC6.[6]
Neuroprotective and Cellular Effects
Both AR-A014418 and the dual-target inhibitors have demonstrated promising neuroprotective effects in various cellular models:
-
AR-A014418 has been shown to inhibit tau phosphorylation at GSK3-specific sites, protect neuroblastoma cells from cell death, and inhibit neurodegeneration mediated by β-amyloid peptide in hippocampal slices.[7][8] It has also been investigated for its potential in alleviating neuropathic pain and HIV-mediated neurotoxicity.[9][10]
-
Compound 11 has been reported to induce an increase in histone acetylation, reduce tau phosphorylation, and protect against oxidative stress-induced cell death in SH-SY5Y neuroblastoma cells.[1] It has also shown potential in promoting neurogenesis.[1]
-
Compound 19 has been shown to inhibit HDAC2 and HDAC6 activity in cells, block tau hyperphosphorylation, and exert neuroprotective effects.[6] Notably, it was found to be non-toxic in SH-SY5Y cells at concentrations up to 100 µM.[6]
The rationale for developing dual GSK3β/HDAC inhibitors is rooted in the synergistic neuroprotective effects observed with combined inhibition of these two enzyme classes.[1] This approach aims to address the complex and multifactorial nature of neurodegenerative diseases by modulating multiple pathological pathways simultaneously.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and the process of evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Interplay of GSK3β and HDACs in neurodegeneration and points of inhibitor intervention.
Caption: A generalized workflow for the synthesis and evaluation of dual-target inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments cited in the evaluation of these inhibitors.
GSK3β Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of GSK3β. A common method involves a kinase-glo luminescent assay.
-
Reagents: Recombinant human GSK3β, a specific substrate peptide (e.g., a derivative of glycogen synthase), ATP, kinase-glo reagent, and the test compound.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
In a 96-well or 384-well plate, the test compound is incubated with GSK3β enzyme and the substrate peptide.
-
The kinase reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped, and the amount of ATP remaining is quantified by adding the kinase-glo reagent, which produces a luminescent signal proportional to the ATP concentration.
-
The luminescence is measured using a plate reader.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
-
HDAC Enzyme Inhibition Assay
This assay measures the inhibition of histone deacetylase activity. Fluorometric assays are widely used for this purpose.
-
Reagents: Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC6), a fluorogenic HDAC substrate (e.g., a Boc-Lys(Ac)-AMC), developer solution (containing a protease like trypsin), and the test compound.
-
Procedure:
-
The test compound is prepared in a range of concentrations.
-
The test compound is incubated with a specific HDAC isoform and the fluorogenic substrate in an assay buffer.
-
The reaction is allowed to proceed at 37°C for a set time, during which the HDAC enzyme removes the acetyl group from the substrate.
-
A developer solution is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
The fluorescence is measured using a fluorometer at the appropriate excitation and emission wavelengths.
-
The IC50 value is determined by plotting the fluorescence intensity against the inhibitor concentration.
-
Cell Viability Assay (MTT Assay in SH-SY5Y Cells)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), cell culture medium, and a solubilizing agent (e.g., DMSO or isopropanol).
-
Procedure:
-
SH-SY5Y cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing MTT solution.
-
The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Western Blotting for Phosphorylated Tau
Western blotting is used to detect and quantify the levels of specific proteins, in this case, phosphorylated tau, a key pathological hallmark of Alzheimer's disease.
-
Sample Preparation: SH-SY5Y cells or animal brain tissue are treated with the test compounds. Cells or tissues are then lysed to extract total protein.
-
Procedure:
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for a phosphorylated form of tau (e.g., anti-phospho-tau at Ser396).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP - horseradish peroxidase) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, which reacts with the enzyme to produce light.
-
The light signal is captured on X-ray film or with a digital imager.
-
The intensity of the bands, corresponding to the amount of phosphorylated tau, is quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading across lanes.
-
References
- 1. Discovery of the First-in-Class GSK-3β/HDAC Dual Inhibitor as Disease-Modifying Agent To Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. AR-A014418-based dual Glycogen Synthase Kinase 3β/Histone Deacetylase inhibitors as potential therapeutics for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycogen synthase kinase-3β (GSK-3β) inhibitors AR-A014418 and B6B3O prevent human immunodeficiency virus–mediated neurotoxicity in primary human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycogen synthase kinase 3-specific inhibitor AR-A014418 decreases neuropathic pain in mice: evidence for the mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AR-A014418-d3: A Comprehensive Guide
For researchers and drug development professionals utilizing AR-A014418-d3, a deuterated selective inhibitor of glycogen synthase kinase 3 (GSK-3), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, grounded in available safety data for similar molecules and established chemical degradation methodologies.
Prudent Handling and Disposal Planning
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for a comparable GSK-3 inhibitor suggests that it is not classified as a hazardous substance. However, as a precautionary measure, all chemical waste should be handled with care. Disposal procedures should adhere to local, state, and federal regulations.
The recommended disposal strategy for this compound involves chemical degradation to mitigate potential environmental impact. The compound's structure, featuring a thiazole and a urea moiety, suggests susceptibility to degradation through methods such as hydrolysis and oxidation.
Quantitative Data Summary
The following table summarizes key quantitative data for the non-deuterated form, AR-A014418. This information is provided as a reference for understanding the compound's general properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₄O₃S | N/A |
| Molecular Weight | 316.34 g/mol | N/A |
| IC₅₀ (GSK-3β) | 104 ± 27 nM | [1] |
| Ki (GSK-3β) | 38 nM | [1] |
Experimental Protocols for Chemical Degradation
Based on studies of similar chemical structures, two primary methods for the degradation of this compound are proposed: alkaline hydrolysis and oxidation.
Alkaline Hydrolysis Protocol
This method aims to break down the urea linkage in the molecule.
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).
-
Reaction: Add the this compound waste to the NaOH solution in a suitable container. The recommended ratio is 1:10 (waste to NaOH solution) by volume.
-
Incubation: Stir the mixture at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
Neutralization: After incubation, neutralize the solution to a pH of approximately 7 using a suitable acid (e.g., hydrochloric acid).
-
Disposal: The neutralized solution can now be disposed of in accordance with local aqueous waste regulations.
Oxidation Protocol
This method utilizes a strong oxidizing agent to degrade the thiazole ring and other organic components.
-
Preparation: In a chemical fume hood, prepare a 10% (v/v) solution of sodium hypochlorite (bleach).
-
Reaction: Slowly add the this compound waste to the sodium hypochlorite solution. An exothermic reaction may occur; control the rate of addition to prevent excessive heat generation.
-
Incubation: Allow the mixture to react for at least 12 hours with occasional stirring.
-
Quenching: Quench any remaining oxidizing agent by adding a reducing agent, such as sodium bisulfite, until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).
-
Disposal: The treated solution can then be disposed of according to local regulations for non-hazardous chemical waste.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the chemical degradation and disposal of this compound.
References
Essential Safety and Logistical Information for Handling AR-A014418-d3
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling AR-A014418-d3.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Lab Coat | A standard laboratory coat should be worn. |
| Respiratory Protection | Respirator | Not generally required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust/aerosol is generated. |
Operational and Disposal Plans
Proper operational procedures and disposal methods are critical to maintaining a safe laboratory environment.
Handling and Storage:
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures are -20°C for up to 6 months or -80°C for up to 1 year.[1]
Spill Management: In the event of a spill, follow these steps:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Experimental Protocols
AR-A014418 is a potent and selective ATP-competitive inhibitor of GSK3β with an IC50 of 104 nM and a Ki of 38 nM.[1] It has been used in various in vitro and in vivo studies.
In Vitro Cell-Based Assays:
-
Tau Phosphorylation Inhibition: AR-A014418 has been shown to block the phosphorylation of tau at the GSK3-specific site Ser-396 in 3T3 fibroblasts expressing human four-repeat tau protein, with an IC50 of 2.7 μM.[1]
-
Neuroprotection: It protects cultured N2A cells from death caused by the blockage of the PI3K/PKB pathway.[1]
In Vivo Studies:
-
Animal Models of Neurodegenerative Disease: In a mouse model of Amyotrophic Lateral Sclerosis (ALS), intraperitoneal administration of AR-A014418 (0-4 mg/kg) delayed symptom onset, enhanced motor activity, and blocked disease progression.[1]
-
Nociception Studies: AR-A014418 has been shown to suppress acetic acid- and formalin-induced nociception in mice.[1]
Visualizing Safety and Experimental Workflows
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.
Caption: A workflow diagram illustrating the key stages of handling this compound safely in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
